1-benzyl-4-(chloromethyl)-1H-pyrazole
Description
BenchChem offers high-quality 1-benzyl-4-(chloromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-(chloromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(chloromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBADXYYKLOCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Benzyl-4-(chloromethyl)-1H-pyrazole: A Strategic Electrophilic Hub in Medicinal Chemistry
Executive Summary
In the landscape of fragment-based drug discovery and complex active pharmaceutical ingredient (API) synthesis, 1-benzyl-4-(chloromethyl)-1H-pyrazole has emerged as a highly versatile, bifunctional building block. The pyrazole core provides a rigid, metabolically stable scaffold that is heavily favored in modern pharmacophores, while the chloromethyl group acts as an activated electrophilic center for divergent synthesis (1[1]). The strategic placement of an N-benzyl group not only locks the tautomeric state of the pyrazole to ensure regiochemical purity but also serves as a lipophilic anchor or a cleavable protecting group during downstream biological optimization (2[2]).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its integration into drug discovery workflows.
Structural and Physicochemical Profiling
Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic environments and biological assays. The molecule is commercially available in both its free base and hydrochloride salt forms, with the salt offering superior bench stability (3[3]).
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 861204-95-7 | 861135-54-8 |
| Molecular Formula | C₁₁H₁₁ClN₂ | C₁₁H₁₂Cl₂N₂ |
| Molecular Weight | 206.67 g/mol | 243.13 g/mol |
| Physical State | Pale yellow oil / low-melting solid | White to off-white crystalline powder |
| Reactivity Profile | Highly active electrophilic alkylating agent | Electrophilic alkylating agent (requires base to liberate) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N₂) | Room temperature, desiccated |
Structural Causality in Design
-
Regiochemical Stability: Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates structure-activity relationship (SAR) studies. N-benzylation at the 1-position eliminates this ambiguity, ensuring that subsequent functionalization at the 4-position yields a single, predictable regioisomer.
-
Electrophilic Activation: The chloromethyl group at the 4-position is highly activated. The electron-rich nature of the pyrazole ring stabilizes the transition state of S_N2 reactions via partial charge delocalization, making the chloride an exceptionally labile leaving group for nucleophilic attack.
Applications in Drug Discovery
The unique reactivity profile of 1-benzyl-4-(chloromethyl)-1H-pyrazole makes it a cornerstone in the synthesis of diverse therapeutic agents:
-
Antimycobacterial Agents: The scaffold has been extensively utilized to synthesize noncovalent inhibitors of DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall synthesis. The chloromethylpyrazole ring allows for rapid library generation to probe the DprE1 active site (4[4]).
-
Antiviral Therapeutics: Chloromethylpyrazole intermediates are crucial in the development of novel antiviral agents targeting the replication cycles of HIV, HBV, and HCV, offering new mechanisms of action against resistant viral strains (5[5]).
-
Hybrid Antimicrobials: It is a key intermediate in the generation of hybrid tetrazole-pyrazole compounds. By coupling the chloromethyl group with tetrazole derivatives, researchers have synthesized novel molecules exhibiting broad-spectrum antibacterial and antifungal properties (2[2]).
-
Agrochemical Development: Beyond human medicine, functionalized pyrazoles derived from this core have been identified as potent acaricidal agents through rational carbon-silicon bioisosteric replacement methodologies (6[6]).
Experimental Workflows & Methodologies
The following self-validating protocols are designed to ensure high yield and purity, focusing on the causality behind reagent selection.
Protocol 1: Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride
Objective: Convert (1-benzyl-1H-pyrazol-4-yl)methanol to the corresponding highly reactive chloromethyl derivative.
-
Step 1: Dissolve 10.0 mmol of (1-benzyl-1H-pyrazol-4-yl)methanol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM is utilized as a non-nucleophilic, aprotic solvent to prevent premature solvolysis of the resulting S_N2 product.
-
Step 2: Cool the reaction vessel to 0°C using an ice-water bath.
-
Step 3: Add 12.0 mmol (1.2 equiv) of thionyl chloride (SOCl₂) dropwise over 15 minutes. Causality: SOCl₂ is selected over solid chlorinating agents (e.g., PCl₅) because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex aqueous workups that could hydrolyze the product.
-
Step 4: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Step 5: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with anhydrous diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum to yield a white crystalline powder.
Protocol 2: Divergent S_N2 N-Alkylation for Library Generation
Objective: Couple the chloromethylpyrazole core with a secondary amine to generate a tertiary amine library member for SAR screening.
-
Step 1: In a dry vial, suspend 1.0 mmol of 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride and 1.2 mmol of the target secondary amine in 5 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that poorly solvates nucleophilic anions, thereby increasing the effective reactivity of the amine in the S_N2 transition state.
-
Step 2: Add 3.0 mmol of finely powdered potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild, insoluble inorganic base to scavenge the HCl liberated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
Step 3: Heat the mixture to 60°C and stir for 4–6 hours.
-
Step 4: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the crude product via flash column chromatography (silica gel) to isolate the functionalized pyrazole API precursor.
Mechanistic Pathways Visualization
The following diagram illustrates the divergent synthetic utility of the chloromethyl electrophilic hub, demonstrating how a single core intermediate branches into multiple therapeutic classes.
Divergent SN2 synthetic pathways utilizing 1-benzyl-4-(chloromethyl)-1H-pyrazole in drug discovery.
References
-
National Center for Biotechnology Information (PubChem). "1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride." PubChem Compound Summary for CID 53422384.3
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Benchchem. "(5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol and Pyrazole Chemistry." Technical Data and Applications. 1
-
Arabian Journal of Chemistry. "New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study." ScienceDirect. 2
-
Journal of Medicinal Chemistry (ACS Publications). "4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity." 4
-
Google Patents. "WO2013006792A1 - Antiviral compounds." Patent Application detailing chloromethylpyrazole intermediates. 5
-
Amazon S3 (Supporting Information). "Novel Acaricidal Silico-Containing Pyrazolyl Acrylonitrile Derivatives Identified through Rational Carbon-Silicon Replacement." 6
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- 1. (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol|CAS 1064687-16-6 [benchchem.com]
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- 3. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride | C11H12Cl2N2 | CID 53422384 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WO2013006792A1 - Antiviral compounds - Google Patents [patents.google.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Solubility profile of 1-benzyl-4-(chloromethyl)-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-benzyl-4-(chloromethyl)-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-benzyl-4-(chloromethyl)-1H-pyrazole in common organic solvents. Given the absence of extensive public data for this specific molecule, this document emphasizes the foundational principles of solubility, offers a predictive analysis based on its chemical structure, and details a robust experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, purification, formulation, and further research.
Introduction: The Significance of Solubility
1-benzyl-4-(chloromethyl)-1H-pyrazole is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and serve as important scaffolds in drug discovery.[1][2] The journey of a compound from a laboratory curiosity to a viable product is critically dependent on its physicochemical properties, with solubility being paramount.
A compound's solubility profile governs several key aspects of its development and application:
-
Synthesis and Purification: The choice of solvent is crucial for reaction efficiency and for purification techniques like recrystallization.[3]
-
Formulation: For a compound to be developed into a pharmaceutical product, it must be soluble in a suitable carrier.[1]
-
Bioavailability: Poor solubility can lead to low absorption and limited efficacy in biological systems.[1]
This guide will provide the theoretical and practical tools necessary to establish a comprehensive solubility profile for 1-benzyl-4-(chloromethyl)-1H-pyrazole.
The Theoretical Basis of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The guiding principle is that "like dissolves like," which refers to the polarity of the substances involved.[4][5]
Key Factors Influencing Solubility:
-
Polarity: Polar solvents possess large dipole moments and high dielectric constants, enabling them to dissolve polar and ionic solutes.[4] Nonpolar solvents have low dipole moments and are better suited for dissolving nonpolar solutes.[4]
-
Intermolecular Forces:
-
Hydrogen Bonding: The pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) can interact favorably with the solute.[1][3]
-
Dipole-Dipole Interactions: The polar C-Cl bond and the pyrazole ring contribute to the molecule's overall dipole moment, allowing for interactions with polar solvents.
-
Van der Waals Forces: The nonpolar benzyl group will primarily interact with solvents through weaker van der Waals forces, favoring solubility in less polar environments.
-
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the crystal lattice energy of the solute.[4][6]
Predicted Solubility Profile of 1-benzyl-4-(chloromethyl)-1H-pyrazole
The structure of 1-benzyl-4-(chloromethyl)-1H-pyrazole contains both nonpolar and polar regions. The large, nonpolar benzyl group suggests solubility in aromatic and less polar solvents. The pyrazole ring and the chloromethyl group introduce polarity, suggesting potential solubility in more polar solvents. This amphiphilic nature means its solubility will likely span a range of solvent types.
Based on these structural features and general knowledge of pyrazole derivatives, a qualitative solubility profile can be predicted.[3][6][7]
Table 1: Predicted Qualitative Solubility of 1-benzyl-4-(chloromethyl)-1H-pyrazole
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Soluble | The benzyl group favors interaction, but the polar pyrazole core limits high solubility. |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is effective at solvating moderately polar compounds with both nonpolar and polar regions. |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can interact with the dipole of the molecule without the steric hindrance of hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds.[7] |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | These solvents can act as hydrogen bond acceptors for the pyrazole nitrogens, but the large nonpolar group may limit high solubility.[3][7] |
| Highly Polar | Water | Insoluble | The large, nonpolar benzyl group is expected to make the molecule poorly soluble in water, a common trait for many pyrazole derivatives.[6] |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
To obtain quantitative data, a standardized experimental method is required. The isothermal equilibrium or "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a compound.[8]
Experimental Protocol
-
Preparation: Add an excess amount of 1-benzyl-4-(chloromethyl)-1H-pyrazole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature using a mechanical shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, use a centrifuge to pellet the undissolved solid.
-
Sample Collection: Carefully extract an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][9]
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for comparative analysis.
Table 2: Template for Experimental Solubility Data
| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Hexane | 1.88 | ||
| Toluene | 2.38 | ||
| Dichloromethane | 8.93 | ||
| Acetone | 20.7 | ||
| Ethanol | 24.5 | ||
| Methanol | 32.7 | ||
| DMSO | 46.7 |
Interpreting the Results
By plotting the measured solubility against a solvent polarity parameter like the dielectric constant, a trend can often be visualized. For a molecule like 1-benzyl-4-(chloromethyl)-1H-pyrazole, it is expected that solubility will be low in very nonpolar solvents, increase in moderately polar solvents, and may plateau or slightly decrease in very polar protic solvents if the nonpolar character of the benzyl group dominates.
Logical Relationship Diagram
Sources
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- 9. lifechemicals.com [lifechemicals.com]
Therapeutic Potential and Development of 1-Benzyl-4-(chloromethyl)-1H-pyrazole Derivatives in Necroptosis Inhibition
Executive Summary
In the landscape of modern drug discovery, the targeted inhibition of programmed necrosis (necroptosis) has emerged as a highly promising therapeutic strategy for inflammatory and degenerative diseases. At the forefront of this research is the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors[1]. As a Senior Application Scientist, I have observed that the structural optimization of lead compounds heavily relies on versatile chemical building blocks. The 1-benzyl-4-(chloromethyl)-1H-pyrazole scaffold serves as a critical, highly reactive intermediate. The electrophilic nature of the chloromethyl group at the C4 position enables rapid, late-stage diversification via nucleophilic substitution, allowing researchers to systematically probe the structure-activity relationship (SAR) within the hydrophobic pocket of the RIP1 kinase domain[1][2].
This technical guide delineates the mechanistic rationale, synthetic methodologies, and biological validation protocols required to harness 1-benzyl-4-(chloromethyl)-1H-pyrazole derivatives as potent therapeutic agents.
Mechanistic Rationale: Targeting the Necroptosis Pathway
Necroptosis is a highly regulated form of caspase-independent cell death characterized by cellular swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which drive severe inflammation[2]. It is heavily implicated in pathologies such as ischemic brain injury, neurodegenerative diseases, and acute pancreatitis[1].
The Role of RIP1 Kinase
The canonical necroptosis pathway is initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to TNFR1. Under conditions where caspase-8 is inhibited (preventing apoptosis), RIP1 undergoes autophosphorylation. This crucial activation step allows RIP1 to recruit and phosphorylate RIP3 via their shared RIP Homotypic Interaction Motif (RHIM)[2]. The RIP1/RIP3 complex subsequently phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), triggering its oligomerization and translocation to the plasma membrane, culminating in membrane permeabilization[2].
By utilizing 1-benzyl-1H-pyrazole derivatives to competitively bind the ATP-binding pocket of RIP1, we can halt autophosphorylation, thereby aborting the assembly of the necrosome complex[1].
Diagram 1: TNF-α induced necroptosis signaling pathway and the intervention point of RIP1 inhibitors.
Chemical Synthesis & Derivatization Workflow
The strategic value of 1-benzyl-4-(chloromethyl)-1H-pyrazole lies in its function as a divergent hub. The chloromethyl group is highly susceptible to S_N2 displacement by various nucleophiles (amines, anilines, thiols, and alkoxides). This causality—where a single reactive intermediate can yield hundreds of analogs—is the cornerstone of modern combinatorial library generation.
Experimental Protocol: Synthesis and Diversification
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are mandatory to ensure the integrity of the downstream biological data.
Phase 1: Preparation of the Chloromethyl Intermediate
-
Reduction: Dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol at 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.2 eq).
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot confirms the formation of the intermediate alcohol.
-
-
Chlorination: Concentrate the reaction, extract with dichloromethane (DCM), and dry over Na₂SO₄. Cool the DCM solution to 0°C and dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) under an inert argon atmosphere. Stir for 2 hours at room temperature.
-
Validation: Quench a micro-aliquot in methanol and analyze via LC-MS. The presence of the methyl ether derivative confirms the transient existence of the highly reactive chloromethyl species.
-
-
Isolation: Evaporate the solvent under reduced pressure to yield 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride as a crude solid, which is used immediately in the next step to prevent degradation[3].
Phase 2: S_N2 Displacement for Library Generation
-
Coupling: Dissolve the chloromethyl intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 3.0 eq) and the desired nucleophile (e.g., a substituted aniline, 1.2 eq). Stir at 60°C for 4-6 hours.
-
Purification: Dilute with water, extract with ethyl acetate, and purify the organic layer via flash column chromatography.
-
Final Validation: Confirm the structure and >95% purity of the final derivative using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) before advancing to biological assays.
Diagram 2: End-to-end workflow from chemical synthesis of the pyrazole intermediate to in vivo validation.
Biological Evaluation: In Vitro and In Vivo Protocols
To establish the trustworthiness of a therapeutic candidate, biological evaluation must be multi-tiered, moving from target-specific biochemical assays to complex in vivo disease models[1].
Protocol A: Cellular Necroptosis Inhibitory Assay (HT-29 Cells)
This assay utilizes human colon adenocarcinoma (HT-29) cells treated with a "TSZ" cocktail to force the cells into the necroptotic pathway.
-
Cell Seeding: Seed HT-29 cells in 96-well opaque plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Pre-treatment: Treat cells with varying concentrations of the synthesized 1-benzyl-1H-pyrazole derivatives (serial dilution from 10 µM to 1 nM).
-
Self-Validation: Include DMSO as a negative vehicle control and Necrostatin-1 (a known RIP1 inhibitor) as a positive control to ensure assay dynamic range.
-
-
Induction: After 1 hour, add the TSZ cocktail: T NF-α (20 ng/mL), S mac mimetic (100 nM, to degrade cIAPs and block survival signaling), and z -VAD-FMK (20 µM, to inhibit caspase-8 and block apoptosis)[1].
-
Quantification: Incubate for 24 hours. Add CellTiter-Glo® reagent to measure intracellular ATP levels (a proxy for cell viability) via luminescence. Calculate the EC₅₀ using non-linear regression analysis.
Protocol B: In Vivo L-Arginine-Induced Pancreatitis Model
Necroptosis is a primary driver of acinar cell death in severe acute pancreatitis.
-
Induction: Administer two intraperitoneal (i.p.) injections of L-arginine (4 g/kg, 1 hour apart) to C57BL/6 mice to induce sterile pancreatic inflammation[1].
-
Treatment: Administer the lead compound (e.g., Compound 4b) via i.p. injection 1 hour prior to the first L-arginine dose, and subsequently every 12 hours.
-
Endpoint Analysis: Euthanize mice at 72 hours. Harvest blood for serum amylase/lipase quantification and pancreatic tissue for histological scoring (edema, inflammatory infiltration, and necrosis).
Quantitative SAR Data
Through the systematic derivatization of the 1-benzyl-1H-pyrazole scaffold, significant improvements in binding affinity and cellular efficacy have been achieved. The table below summarizes the structure-activity relationship progression from the initial hit to the optimized lead compound[1].
| Compound ID | Structural Modification (from 1-benzyl-1H-pyrazole core) | RIP1 Kinase Binding Affinity (K_d, µM) | Cellular Necroptosis Inhibition (EC₅₀, µM) | In Vivo Efficacy (Pancreatitis Model) |
| 1a (Lead) | 1-(2,4-dichlorobenzyl)-3-nitro substitution | ~0.500 | ~1.200 | Weak protection |
| 1n | Ortho-bromide substitution on the benzyl ring | ~0.250 | ~0.600 | Moderate protection |
| 4b (Optimized) | Advanced multi-substituted benzyl & C4-derivatization | 0.078 | 0.160 | High protection (Significant reduction in necrosis) |
Data Interpretation: The transition from Compound 1a to 4b demonstrates that optimizing the steric bulk and electronic properties around the benzyl and C4 positions (accessible via the chloromethyl intermediate) drastically increases the binding affinity (K_d) to RIP1 kinase, translating directly to enhanced cellular and in vivo efficacy[1].
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: Chemical Biology & Drug Design (PubMed / NIH) URL:[Link]
-
Advances in RIPK1 kinase inhibitors Source: Frontiers in Pharmacology (PMC / NIH) URL:[Link]
-
1-benzyl-4-(chloromethyl)-1h-pyrazole hydrochloride Chemical Properties Source: Biofount URL:[Link]
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- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 861135-54-8|1-benzyl-4-(chloromethyl)-1h-pyrazole hydrochloride|1-benzyl-4-(chloromethyl)-1h-pyrazole hydrochloride|-范德生物科技公司 [bio-fount.com]
Technical Whitepaper: Pyrazole-Based Alkylating Agents in Medicinal Chemistry
Design Principles, Synthetic Pathways, and Therapeutic Efficacy
Executive Summary
This technical guide analyzes the medicinal chemistry of pyrazole-based alkylating agents, a class of hybrid antineoplastic compounds. While traditional nitrogen mustards (e.g., mechlorethamine, melphalan) are potent DNA cross-linkers, they often suffer from poor lipophilicity and lack of selectivity. The integration of a pyrazole scaffold addresses these limitations by serving as a tunable pharmacophore that enhances cellular uptake, minor groove binding affinity, and metabolic stability. This document details the mechanistic rationale, synthetic workflows, and comparative cytotoxic data necessary for researchers developing next-generation DNA-targeting therapeutics.
The Pharmacophore Rationale: Why Pyrazole?
In the context of alkylating agents, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is not merely a linker; it is a bioactive modulator.
-
Electronic Tuning: The pyrazole ring acts as an electron-rich system that can stabilize the transition state of the attached alkylating moiety (warhead).
-
Minor Groove Binding: Unlike bare nitrogen mustards which attack exposed DNA bases indiscriminately, pyrazole derivatives—particularly polypyrrole/pyrazole hybrids—demonstrate sequence-specific affinity for the DNA minor groove (AT-rich regions). This pre-positions the alkylating warhead near the N3 of Adenine or N7 of Guanine.
-
Lipophilicity & Bioavailability: Substitution on the pyrazole nitrogen (N1) or Carbon (C3/C5) allows for precise LogP adjustment, facilitating passive transport across the lipid bilayer of solid tumors.
Mechanistic Pathway: The Aziridinium Cascade
The cytotoxicity of these hybrids relies on the formation of a reactive electrophile. The pyrazole scaffold delivers the nitrogen mustard moiety to the DNA helix, where the "warhead" undergoes intramolecular cyclization.
Mechanism of Action Diagram
The following diagram illustrates the activation pathway from the prodrug state to the lethal DNA cross-link.
Figure 1: The electrophilic aziridinium ion is generated via intramolecular displacement of the chloride, leading to covalent DNA bonding.
Synthetic Strategies
The synthesis of pyrazole-based alkylators typically follows a convergent route: construction of the pyrazole core followed by the attachment or functionalization of the nitrogen mustard moiety.
Core Synthesis: The Vilsmeier-Haack Approach
A robust method involves the Vilsmeier-Haack reaction to generate pyrazole-4-carbaldehydes, which serve as versatile intermediates for attaching alkylating amines via reductive amination.
Figure 2: Convergent synthesis utilizing Vilsmeier-Haack formylation to create the attachment point for the nitrogen mustard.
Structure-Activity Relationship (SAR) Data
The following table summarizes the cytotoxic potency (IC50) of key pyrazole-based alkylating agents against standard human cancer cell lines.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference Standard (Doxorubicin) | Mechanism Note |
| Pyrazolo[1,5-a]pyrimidine | Compound 13b | HepG2 (Liver) | < 5.0 | ~24.7 µM | G1 Phase Arrest; Apoptosis induction [1] |
| Pyrazole-Indole Hybrid | Compound 7a | HepG2 | 6.1 ± 1.9 | 24.7 µM | Dual inhibition: DNA alkylation + CDK2 binding [2] |
| Tri-substituted Pyrazole | Compound 59 | HepG2 | 2.0 | 5.5 µM (Cisplatin) | High DNA minor groove binding affinity [3] |
| Diphenyl Pyrazole-Chalcone | Compound 6d | MCF-7 (Breast) | 10.5 | N/A | High selectivity >80% against tumor vs normal cells [4] |
Key Insight: Hybrid compounds (e.g., Compound 59) frequently outperform standard clinical agents (Cisplatin, Doxorubicin) in in vitro assays due to the dual-action mechanism: the pyrazole ring facilitates target binding (e.g., to CDK2 or DNA minor groove) while the alkylating tail executes the lethal hit.
Experimental Protocols
Protocol A: Synthesis of Pyrazole-4-Carbaldehyde (Intermediate)
Rationale: This step creates the electrophilic handle necessary to attach the nitrogen mustard.
-
Reagents: Acetophenone hydrazone (10 mmol), DMF (30 mmol), POCl₃ (30 mmol).
-
Setup: 100 mL round-bottom flask, ice bath (0°C), magnetic stirring, reflux condenser.
-
Procedure:
-
Add DMF to the flask and cool to 0°C.
-
Add POCl₃ dropwise (highly exothermic; maintain < 5°C).
-
Stir for 30 mins to generate the Vilsmeier reagent.
-
Add acetophenone hydrazone dropwise.
-
Heat to 60–70°C for 4 hours (Monitor via TLC: Hexane/EtOAc 7:3).
-
Quench: Pour reaction mixture onto crushed ice; neutralize with saturated K₂CO₃.
-
Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To quantify the metabolic inhibition caused by the alkylating agent.
-
Cell Seeding: Seed MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve the Pyrazole-Mustard hybrid in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formation of purple formazan crystals).
-
Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
References
-
Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety. European Journal of Medicinal Chemistry.
-
Design, Synthesis, Anticancer Evaluation... of Novel Pyrazole–Indole Hybrids. ACS Omega.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds. Future Medicinal Chemistry.
-
Mechanism of Action: Alkylating Agents. Dr. Oracle.
Molecular weight and physicochemical data for 1-benzyl-4-(chloromethyl)-1H-pyrazole
Part 1: Executive Summary & Core Identity
1-Benzyl-4-(chloromethyl)-1H-pyrazole (CAS: 861204-95-7) serves as a critical electrophilic building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists. Its structural value lies in the chloromethyl "warhead" at the C4 position—a highly reactive handle for nucleophilic substitution—coupled with the lipophilic benzyl group at N1, which often occupies hydrophobic pockets in target proteins (e.g., RIP1 kinase, COX-2).
This guide synthesizes the physicochemical profile, production methodology, and validation protocols for this compound, designed for researchers requiring high-purity intermediates for lead optimization.
Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 1-Benzyl-4-(chloromethyl)-1H-pyrazole | |
| CAS Number | 861204-95-7 | Distinct from the phenyl-spacer analog (CAS 143426-52-2) |
| Molecular Formula | C₁₁H₁₁ClN₂ | |
| Molecular Weight | 206.67 g/mol | Monoisotopic Mass: 206.06 |
| Physical State | Low-melting solid or viscous oil | Tendency to crystallize upon cooling |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Hydrolytically unstable in hot aqueous media |
| LogP (Calc) | ~2.2 - 2.5 | Lipophilic character dominates |
| pKa (Conj.[1][2][3] Acid) | ~2.5 (Pyrazole N2) | Weakly basic |
Part 2: Synthesis & Production Protocol
The most robust synthetic route involves a three-stage sequence starting from 1-benzyl-1H-pyrazole or its precursors. This protocol prioritizes regioselectivity and yield.
Reaction Pathway Diagram
Caption: Stepwise synthesis from the unsubstituted pyrazole core to the chloromethyl derivative.
Detailed Methodology
Step 1: Formylation (Vilsmeier-Haack) [4]
-
Reagents: 1-Benzyl-1H-pyrazole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).
-
Protocol: Add POCl₃ dropwise to DMF at 0°C to generate the Vilsmeier reagent. Add the pyrazole substrate.[3][4][5][6][7][8] Heat to 60-80°C for 4 hours.
-
Mechanism: Electrophilic aromatic substitution occurs exclusively at C4 due to the directing effect of the N1-benzyl group and the inherent nucleophilicity of the pyrazole C4 position.
-
Workup: Quench with ice/water; neutralize with NaHCO₃.[4] The aldehyde precipitates as a solid.[4][7][9]
Step 2: Reduction
-
Reagents: 1-Benzyl-1H-pyrazole-4-carbaldehyde, NaBH₄ (0.5 eq), Methanol.
-
Protocol: Dissolve aldehyde in MeOH. Add NaBH₄ in portions at 0°C. Stir at RT for 1 hour.
-
Validation: Disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) in IR.
Step 3: Chlorination (The Critical Step)
-
Reagents: 1-Benzyl-1H-pyrazole-4-methanol, Thionyl Chloride (SOCl₂), DCM.
-
Protocol:
-
Dissolve the alcohol in anhydrous DCM under N₂ atmosphere.
-
Add SOCl₂ (1.5 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 2-4 hours.
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure.
-
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 7.55 | Singlet | 1H | Pyrazole C3-H | Deshielded by adjacent Nitrogen and C4-substituent. |
| 7.30 - 7.40 | Multiplet | 5H | Phenyl (Benzyl) | Aromatic ring protons. |
| 7.25 | Singlet | 1H | Pyrazole C5-H | Distinct from C3; often slightly upfield or overlapping phenyl. |
| 5.30 | Singlet | 2H | N-CH₂ -Ph | Benzylic protons, deshielded by the pyrazole nitrogen. |
| 4.55 | Singlet | 2H | C4-CH₂ -Cl | Diagnostic Peak. Significant downfield shift due to Chlorine electronegativity (vs. ~4.4 ppm for -CH₂OH). |
Mass Spectrometry (MS)[10][11]
-
Ionization: ESI+
-
Molecular Ion [M+H]⁺: m/z 207.1
-
Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 207 and 209 is mandatory, confirming the presence of a single Chlorine atom (³⁵Cl vs ³⁷Cl).
Part 4: Functional Applications & Reactivity
The chloromethyl group at C4 is a "soft" electrophile, making this compound ideal for SN2 reactions .
Reactivity Profile
Caption: Divergent synthesis pathways utilizing the chloromethyl handle.
-
Kinase Inhibitors: The displacement of the chloride by amines is the primary route to synthesizing inhibitors for RIP1 and COX-2 pathways. The benzyl group provides necessary hydrophobic interactions within the ATP-binding pocket.
-
Chain Extension: Reaction with NaCN allows for the introduction of a carbon atom, converting the chloromethyl group to an acetonitrile, a precursor for ethylamines.
Part 5: Safety & Handling
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
-
Alkylating Potential: As a primary alkyl halide, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/Proteins).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to alcohol and HCl).
-
Disposal: Quench with aqueous ammonia or dilute NaOH to convert the alkyl chloride to the less toxic alcohol/amine before disposal.
References
-
PubChem. (2025).[3] Compound Summary: 1-Benzyl-1H-pyrazole-4-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (General Pyrazole Synthesis Protocols). Org. Synth. 2010, 87, 16. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-benzyl-4-(chloromethyl)-1h-pyrazole (C11H11ClN2) [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
The Strategic Role of 1-Benzyl-4-(chloromethyl)-1H-pyrazole in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) relies heavily on highly specific, bifunctional building blocks. 1-Benzyl-4-(chloromethyl)-1H-pyrazole has emerged as a critical intermediate in the synthesis of targeted therapeutics. By combining the metabolic stability of a pyrazole core, the lipophilic shielding of an N-benzyl group, and the orthogonal reactivity of a C4-chloromethyl electrophile, this molecule serves as a versatile hub for generating complex pharmacophores[1]. This whitepaper provides an in-depth technical analysis of its structural causality, synthetic workflows, and validated experimental protocols for drug development professionals.
Structural Anatomy & Causality in Drug Design
The utility of 1-benzyl-4-(chloromethyl)-1H-pyrazole is not accidental; it is the result of deliberate structural engineering designed to solve specific challenges in medicinal chemistry[2].
-
The Pyrazole Core: Pyrazoles are privileged scaffolds that frequently mimic the purine core of ATP, making them indispensable in the design of kinase inhibitors. Unlike phenyl rings, pyrazoles offer superior hydrogen-bonding capabilities (acting as hydrogen bond acceptors) and exhibit high resistance to oxidative metabolism by cytochrome P450 enzymes.
-
The C4-Chloromethyl Group: The 4-position of the pyrazole ring is electronically distinct from the 3- and 5-positions. Placing a chloromethyl group at C4 creates a highly reactive electrophilic center primed for bimolecular nucleophilic substitution (SN2). This allows medicinal chemists to append diverse functional groups (e.g., piperazines, primary/secondary amines, or thiols) without disrupting the heteroaromatic system[3].
-
The N1-Benzyl Group: The benzyl moiety serves a dual, causal purpose. Synthetically, it acts as a robust protecting group that prevents unwanted N-alkylation or N-acylation during downstream SN2 reactions. Pharmacologically, the benzyl group is highly lipophilic; it is often retained in the final API to occupy hydrophobic pockets in target proteins (such as GPCR allosteric sites) or to enhance blood-brain barrier (BBB) penetration. If the free pyrazole N-H is required for target binding, the benzyl group can be cleanly cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H2) in the final synthetic step.
Synthetic Workflows & Mechanistic Pathways
The generation and utilization of this building block follow a logical, high-yielding synthetic sequence. The upstream synthesis typically begins with the Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole, followed by reduction to the corresponding alcohol, and finally, chlorination to yield the reactive SN2 hub[4].
Fig 1: Synthetic workflow and downstream functionalization of 1-benzyl-4-(chloromethyl)-1H-pyrazole.
Data Presentation: Properties & Reactivity
To facilitate experimental design, the quantitative data regarding the physicochemical properties and standard SN2 reaction parameters are summarized below.
Table 1: Physicochemical Properties & Procurement Data
| Parameter | Specification / Value | Causality / Significance in Design |
| Chemical Name | 1-Benzyl-4-(chloromethyl)-1H-pyrazole | Defines the structural identity and functional groups. |
| CAS Registry Number | 861135-54-8 (HCl salt) | Essential for precise procurement and regulatory tracking[3]. |
| Molecular Formula | C11H11ClN2 | Base mass of 206.67 g/mol allows for low-molecular-weight API design. |
| Electrophilic Center | C4-Chloromethyl | Enables rapid SN2 coupling with nucleophilic pharmacophores. |
| Protecting Group | N1-Benzyl | Provides metabolic stability and prevents N-alkylation during synthesis. |
Table 2: Comparative SN2 Reaction Conditions for C4-Derivatization
| Nucleophile Type | Reagents & Solvents | Temp / Time | Yield | Mechanistic Causality |
| Primary Amines | Amine (1.5 eq), DIPEA (2.0 eq), DMF | 60 °C, 4 h | 75-85% | DIPEA prevents over-alkylation; DMF stabilizes the polar transition state. |
| Secondary Amines | Amine (1.2 eq), K2CO3 (2.0 eq), MeCN | 80 °C, 6 h | 80-90% | K2CO3 acts as an insoluble acid scavenger, driving the reaction forward. |
| Thiols (R-SH) | Thiol (1.1 eq), Cs2CO3 (1.5 eq), THF | 25 °C, 2 h | >90% | High nucleophilicity of thiols allows for rapid ambient temperature coupling. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction progress and causality at every step.
Protocol A: Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole
Objective: Convert the precursor alcohol into the reactive chloromethyl electrophile.
-
Preparation: Dissolve 1-benzyl-4-(hydroxymethyl)-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Thionyl chloride reacts violently with alcohols; cooling controls the exothermic release of HCl and SO2 gases, preventing degradation of the pyrazole ring.
-
Reagent Addition: Add thionyl chloride (SOCl2, 1.5 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Causality: SOCl2 is chosen specifically because its byproducts are gaseous, driving the equilibrium entirely to the product side without requiring complex aqueous workups.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The reaction is complete when the polar alcohol starting material (Rf ~0.2) is entirely replaced by the less polar chloromethyl product (Rf ~0.6).
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2, yielding the product as a hydrochloride salt[5].
Protocol B: SN2 Derivatization with a Secondary Amine
Objective: Append a target pharmacophore via nucleophilic substitution.
-
Preparation: Suspend 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add finely powdered anhydrous Potassium Carbonate (K2CO3, 3.0 eq). Causality: 1.0 eq of base is required to neutralize the HCl salt of the starting material, while the remaining 2.0 eq act as an acid scavenger to neutralize the HCl generated during the SN2 coupling, preventing the amine nucleophile from being protonated and deactivated.
-
Reaction: Heat the mixture to reflux (80 °C) for 6 hours.
-
Self-Validation (LC-MS & TLC): Monitor by LC-MS. The starting material mass (m/z 207 for the free base) should disappear, replaced by the[M+H]+ of the coupled product. On TLC (DCM/MeOH 9:1), the product will typically appear as a highly polar, UV-active spot compared to the non-polar starting material.
-
Workup: Filter the mixture to remove inorganic salts, concentrate the filtrate, and purify via flash column chromatography.
Applications in Targeted Therapeutics
The strategic incorporation of 1-benzyl-4-(chloromethyl)-1H-pyrazole has significantly advanced several therapeutic domains:
-
Kinase Inhibitor Development: The pyrazole ring is a classic bioisostere for the purine ring of ATP. By utilizing the C4-chloromethyl group to attach solubilizing moieties (e.g., N-methylpiperazine), chemists can design inhibitors that anchor tightly to the kinase hinge region while extending the solubilizing group into the solvent-exposed channel, drastically improving the drug's pharmacokinetic profile.
-
Neurodegenerative Disease Modulators: The inherent lipophilicity of the N-benzyl group is highly advantageous for central nervous system (CNS) targets. Derivatives synthesized from this building block exhibit enhanced blood-brain barrier permeability, making them valuable in the development of therapies targeting neuroinflammation and protein misfolding[6].
References
-
PubChem . "1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride." National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride | C11H12Cl2N2 | CID 53422384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride,(CAS# 861135-54-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 1-BENZYL-4-(CHLOROMETHYL)-1H-PYRAZOLE HYDROCHLORIDE CAS#: 861135-54-8 [m.chemicalbook.com]
- 5. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride,(CAS# 861135-54-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. eontrading.uk [eontrading.uk]
Whitepaper: The Reactivity Profile of Chloromethyl Pyrazoles in Organic Synthesis
Executive Summary
Chloromethyl pyrazoles represent a privileged class of electrophilic scaffolds in modern organic synthesis and medicinal chemistry. Characterized by a highly activated benzylic-like carbon center, these compounds serve as versatile building blocks for the construction of complex N-heterocycles, macrocyclic ligands, and hybrid pharmacological agents. This technical guide explores the mechanistic reactivity of chloromethyl pyrazoles—specifically focusing on nucleophilic substitution (
Mechanistic Reactivity Profile
Kinetics and Thermodynamics of Alkylation
The chloromethyl group attached to a pyrazole ring is highly susceptible to bimolecular nucleophilic substitution (
The causality behind this enhanced reactivity lies in the transition state stabilization: the
Regioselectivity and the "Unprotected NH" Challenge
A critical consideration when utilizing chloromethyl pyrazoles is the protection status of the pyrazole
Diagram 1: Reactivity pathways of chloromethyl pyrazoles highlighting SN2 trajectories and self-condensation risks.
Applications in Medicinal Chemistry and Ligand Design
Chloromethyl pyrazoles are not merely intermediates; they are functional warheads and structural linchpins.
-
Macrocycles and NHC Ligands: 3,5-bis(chloromethyl)pyrazoles are reacted with N-methylimidazole to synthesize bis(imidazolium) salts. These salts serve as precursors for N-heterocyclic carbenes (NHCs) used to stabilize tetranuclear silver and gold clusters[3].
-
Pharmacological Hybrids: Alkylation of tetrazoles with chloromethyl pyrazoles yields pyrazole-tetrazole hybrids, which are heavily investigated for their antimicrobial and antitumoral properties[2].
-
Cytotoxic Cross-Linking Agents: Poly-chloromethylated variants, such as 1-phenyl-3,4,5-tris(chloromethyl)pyrazole, act as potent DNA cross-linking agents. The incorporation of three alkylating sites significantly increases cytotoxicity against cancer cell lines (e.g., HeLa and L1210) compared to their mono- or di-substituted counterparts[4].
Quantitative Reactivity Data
The following table summarizes the reactivity profile of 4-chloromethylpyrazoles with various weak nucleophiles, demonstrating the efficiency of the
| Nucleophile Type | Specific Reagent | Solvent / Temp | Reaction Time | Yield (%) | Ref |
| Amide | Propionamide | DMF / 80 °C | 2 h | 56 - 65% | [1] |
| Amide | Benzamide | DMF / 80 °C | 2 h | 60 - 70% | [1] |
| Carbamate | tert-Butyl carbamate | DMF / 80 °C | 2 h | ~55% | [1] |
| Azole | N-methylimidazole | Et2O / RT | 36 h | 91.1% | [3] |
| Tetrazole | 1H-Tetrazole derivative | DMF / 120 °C | 48 h | 34 - 45% | [2] |
Field-Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection and workup procedures is explicitly detailed.
Protocol A: Synthesis of 3,5-Bis(chloromethyl)pyrazole Precursor
Objective: Convert a hydroxymethyl pyrazole to a highly reactive chloromethyl electrophile.
-
Preparation: Suspend 3,5-bis(hydroxymethyl)pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive chlorinating agent.
-
Chlorination: Cool the suspension to 0 °C. Add thionyl chloride (
, 3.0 eq) dropwise over 30 minutes. Causality: is preferred over or because its byproducts ( and ) are gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for an aqueous workup, which could hydrolyze the newly formed bonds. -
Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar diol spot confirms completion.
-
Isolation: Evaporate the solvent and excess
under reduced pressure. Recrystallize the crude residue from acetone to yield the pure 3,5-bis(chloromethyl)pyrazole[3].
Protocol B: N-Alkylation of Weak Amides
Objective: Append a pyrazole scaffold to a weakly nucleophilic amide.
-
Reaction Setup: Dissolve 4-chloromethylpyrazole (1.0 eq) and the target amide (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that optimally solvates cations while leaving the weak amide nucleophile unsolvated and highly reactive.
-
Thermal Activation: Heat the mixture to 80 °C for 2 hours under neutral conditions (no base added). Causality: Omitting a strong base prevents the deprotonation of the amide to an ambident anion, which could lead to undesired O-alkylation. Neutral conditions strictly favor N-alkylation[1].
-
Workup & Validation: Quench the reaction with ice water to precipitate the product and wash away the DMF. Extract with ethyl acetate.
-
Spectroscopic Validation: Confirm success via
NMR. The benzylic protons of the starting chloromethyl group typically resonate at ~4.6 ppm. Upon successful N-alkylation, this signal will shift downfield to ~5.2 - 5.6 ppm due to the deshielding effect of the newly formed bond[2].
Diagram 2: Step-by-step experimental workflow from precursor synthesis to final product validation.
References
- AN EASY METHOD FOR THE N-ALKYLATION OF AMIDES, CARBAMATES, UREAS AND AZOLES. REACTIVITY OF 4-CHLOROMETHYLPYRAZOLES WITH WEAK NUC Semantic Scholar
- New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study Arabian Journal of Chemistry
- Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent Canadian Science Publishing (NRC Canada)
- Synthesis and Characterization of Square-Planar Tetranuclear Silver and Gold Clusters Supported by a Pyrazole-Linked Bis(N-heterocyclic carbene)
Sources
Technical Guide: 1-Benzyl-Substituted Pyrazole Intermediates in Drug Discovery
Executive Summary
This technical guide analyzes the chemical history, synthetic evolution, and pharmacological utility of 1-benzyl-substituted pyrazoles . While early pyrazole chemistry (circa 1883) focused on N-phenyl derivatives like Antipyrine, modern medicinal chemistry has pivoted toward N-benzyl motifs to exploit specific hydrophobic binding pockets in targets such as soluble Guanylate Cyclase (sGC). This guide provides a critical examination of the regioselective synthesis of these intermediates, using the sGC stimulator Riociguat as a primary case study.
Historical Genesis & Structural Evolution
The Knorr Foundation (1883)
The pyrazole scaffold was first synthesized by Ludwig Knorr in 1883 through the condensation of phenylhydrazine with ethyl acetoacetate.[1] This yielded Antipyrine (phenazone), the first synthetic analgesic/antipyretic.
-
Limitation: Knorr’s early work focused on N-phenyl substituents. While metabolically stable, the rigid phenyl ring limits conformational adaptation within enzyme active sites.
-
Evolution: The introduction of the methylene bridge (
) in N-benzyl variants introduced a critical degree of freedom. This "hinge" allows the aromatic ring to rotate and occupy hydrophobic pockets that are sterically inaccessible to N-phenyl analogs.
Pharmacological Significance: The "Benzyl Effect"
In modern drug design, the N-benzyl group is not merely a protecting group but a pharmacophore element.
-
Riociguat (Adempas): The 2-fluorobenzyl moiety is essential for high-affinity binding to the heme-oxidized form of sGC. The fluorine atom provides metabolic stability against P450 oxidation while modulating the lipophilicity of the benzyl ring.
-
Lixivaptan: Utilizes a benzyl-pyrazole core to antagonize Vasopressin V2 receptors, demonstrating the scaffold's utility in GPCR targeting.
The Core Technical Challenge: Regioselectivity
The synthesis of N-benzyl pyrazoles is plagued by annular tautomerism . A 3-substituted pyrazole (
The Isomer Problem
When alkylating a pre-formed pyrazole with benzyl bromide (
-
1-Benzyl-3-substituted pyrazole (Thermodynamic product): Often favored but sterically sensitive.
-
1-Benzyl-5-substituted pyrazole (Kinetic product): Often formed due to the proximity of the lone pair to the substituent.
Chemist's Insight: Direct alkylation typically yields a mixture (e.g., 60:40 or 70:30), requiring tedious chromatographic separation. Cyclocondensation (Method A below) is the superior route for scale-up as it locks the regiochemistry before ring closure.
Strategic Synthetic Routes (Visualized)
Figure 1: Strategic decision tree for synthesizing N-benzyl pyrazoles. Route A is the industry standard for intermediates like those in Riociguat.
Detailed Experimental Protocol
Target Intermediate: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate Context: This is a key intermediate for Riociguat .[2] The amino group at C5 and the ester at C3 are critical handles for building the fused pyrazolo[3,4-b]pyridine core.
Reaction Scheme
Materials & Reagents
| Reagent | Equiv. | Role | Note |
| 2-Fluorobenzylhydrazine HCl | 1.0 | Nucleophile | The "Benzyl" source. |
| Sodium Cyanopyruvate | 1.1 | Electrophile | Provides C3-C4-C5 carbons. |
| Ethanol (Absolute) | Solvent | Medium | Protic solvent favors cyclization. |
| HCl (conc.) | Cat. | Catalyst | Promotes dehydration. |
Step-by-Step Methodology
Step 1: Free Base Generation (In Situ)
-
Charge a 500 mL 3-neck Round Bottom Flask (RBF) with 2-fluorobenzylhydrazine hydrochloride (10.0 g, 56.6 mmol).
-
Add Ethanol (150 mL) and stir at room temperature (25°C).
-
Critical: If using the HCl salt, add Triethylamine (1.1 equiv) dropwise to liberate the free hydrazine. Stir for 15 mins.
Step 2: Condensation [3] 4. Add Sodium Cyanopyruvate (Ethyl ester form, typically generated from diethyl oxalate and acetonitrile) (10.2 g, 62.3 mmol) in one portion. 5. Add catalytic conc. HCl (0.5 mL). The pH should be slightly acidic (~4-5) to catalyze the imine formation without protonating the hydrazine completely.
Step 3: Cyclization & Reflux 6. Heat the reaction mixture to Reflux (78°C) . 7. Monitor by TLC (System: 50% Ethyl Acetate / Hexane).
- Visual Cue: The reaction typically turns from pale yellow to deep orange/brown.
- Maintain reflux for 4–6 hours until the hydrazine starting material is consumed.
Step 4: Isolation
9. Cool the mixture to 0°C in an ice bath.
10. The product often precipitates as a solid. Filter the solid.[4]
11. If no precipitate forms, evaporate the ethanol under reduced pressure.
12. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
13. Wash combined organics with Brine, dry over
Step 5: Purification 14. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes). 15. Yield Expectation: 65–75%.
Workflow Diagram
Figure 2: Synthetic workflow for the Riociguat intermediate.
Analytical Validation (Self-Validating System)
To ensure the protocol yielded the correct N1-benzyl isomer (and not the N2 isomer), use 1H NMR diagnostics.
-
NOE (Nuclear Overhauser Effect): Irradiate the benzylic methylene (
) protons.-
Correct Isomer (1-Benzyl-5-amino): You will observe NOE enhancement at the C5-Amino group or the C5-H (if unsubstituted).
-
Incorrect Isomer (1-Benzyl-3-amino): You will observe NOE enhancement at the C3-Ester or C3-H .
-
-
Chemical Shift: The benzylic
in 1,5-disubstituted pyrazoles typically appears slightly upfield (approx 5.2–5.3 ppm) compared to 1,3-disubstituted isomers due to shielding from the adjacent substituent.
References
-
BenchChem. (2025).[1][5] A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Retrieved from
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubChem. Retrieved from
-
Google Patents. (2017). CN106674219A - Preparation method of Riociguat intermediate. Retrieved from
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from
-
GuideChem. (2022). How was Riociguat Synthesized and Improved?. Retrieved from
Sources
Methodological & Application
Protocol for N-alkylation using 1-benzyl-4-(chloromethyl)-1H-pyrazole
An Application Note and Protocol for N-Alkylation using 1-Benzyl-4-(chloromethyl)-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of pyrazole moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in a wide array of therapeutic agents.[1] This application note provides a comprehensive guide to the N-alkylation of various nitrogen-containing nucleophiles using 1-benzyl-4-(chloromethyl)-1H-pyrazole. This reagent serves as a highly effective electrophile for incorporating a functionalized pyrazole building block. We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, and provide a detailed, field-proven protocol applicable to a range of substrates, including heterocycles and amines.
Introduction and Scientific Context
N-alkylation is a fundamental transformation for creating carbon-nitrogen bonds, significantly influencing the steric and electronic properties of molecules.[2] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] Its derivatives are noted for a wide spectrum of biological activities, including anti-tumor, anti-infective, and anti-inflammatory properties.[1]
The reagent, 1-benzyl-4-(chloromethyl)-1H-pyrazole, is an activated electrophile. The chloromethyl group at the C4 position is structurally analogous to a benzylic chloride, rendering the methylene carbon highly susceptible to nucleophilic attack. This enhanced reactivity, coupled with the stability of the 1-benzylpyrazole core, makes it a valuable synthon for drug development professionals seeking to explore structure-activity relationships (SAR) by introducing this specific pharmacophore.[4]
Principle and Reaction Mechanism
The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The process is typically base-mediated and involves two key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom of the substrate (e.g., an indole, another pyrazole, or an amine) to generate a potent nitrogen-centered anion (nucleophile).
-
Nucleophilic Attack: The resulting nucleophile attacks the electrophilic methylene carbon of 1-benzyl-4-(chloromethyl)-1H-pyrazole, displacing the chloride leaving group and forming the new C-N bond.
The choice of base and solvent is critical to ensure efficient deprotonation and to facilitate the S_N2 pathway while minimizing side reactions.[5]
Figure 1: General S_N2 mechanism for N-alkylation.
Key Experimental Considerations: A Scientist's Perspective
The success of this N-alkylation protocol hinges on the judicious selection of several key parameters. The causality behind these choices is critical for adapting the protocol to different substrates and achieving optimal outcomes.
The Nucleophilic Substrate (The "NH" Component)
The acidity of the N-H bond (pKa) is the primary determinant of the required reaction conditions.
-
Heterocycles (Indoles, Pyrroles, Pyrazoles, Imidazoles): These substrates often require a strong base for complete deprotonation due to the aromatic stabilization of the lone pair. Indole, for example, has a pKa of ~17 in DMSO and typically requires a base like sodium hydride (NaH).[6] For unsymmetrical pyrazoles, the reaction can yield a mixture of N1 and N2 regioisomers, with the outcome influenced by steric hindrance and electronics.[5] Alkylation generally favors the less sterically hindered nitrogen.
-
Amines (Primary and Secondary): Aliphatic and aromatic amines are generally more basic and more nucleophilic than heteroaromatic nitrogens. They can often be alkylated under milder conditions using carbonate bases. A key challenge is preventing over-alkylation, especially with primary amines. Using the amine in slight excess or careful control of stoichiometry is crucial.
Base Selection: The Engine of the Reaction
The base must be strong enough to deprotonate the N-H bond but should not introduce competing side reactions.
| Base | Class | pKaH (approx.) | Typical Solvents | Key Considerations & Rationale |
| NaH | Strong, Non-nucleophilic | ~36 (H₂) | THF, DMF | Irreversible deprotonation. Ideal for weakly acidic N-H bonds (e.g., indoles). Generates H₂ gas, requiring an inert atmosphere and careful quenching. Mineral oil dispersion must be washed off with dry hexanes for quantitative reactions.[6] |
| K₂CO₃ | Moderate, Inorganic | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | Heterogeneous, mild, and safe. An excellent choice for more acidic heterocycles and amines. Reaction rate depends on the surface area and solubility. Often requires elevated temperatures (60-80 °C) to drive the reaction to completion.[2] |
| Cs₂CO₃ | Moderate, Inorganic | ~10.3 (HCO₃⁻) | DMF, Acetonitrile | More soluble and basic than K₂CO₃. Often provides faster reaction rates and higher yields at lower temperatures due to the "caesium effect." It is, however, more expensive. |
Solvent Selection: The Reaction Environment
The solvent must be aprotic to avoid quenching the anionic nucleophile and should effectively solvate the ions involved in the S_N2 transition state.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that excels at dissolving a wide range of organic substrates and inorganic bases. Its high boiling point (153 °C) allows for a broad temperature range. It is the go-to solvent for many N-alkylation reactions.[7]
-
Acetonitrile (ACN): Another excellent polar aprotic solvent. Its lower boiling point (82 °C) makes it easier to remove during workup but limits the maximum reaction temperature.
-
Tetrahydrofuran (THF): A less polar aprotic solvent, often used with strong bases like NaH. Its lower dielectric constant is less effective at stabilizing charged intermediates compared to DMF or ACN.
Detailed Experimental Protocol
This protocol provides a general and robust method for the N-alkylation of a representative heterocyclic substrate, 4-bromopyrazole, using 1-benzyl-4-(chloromethyl)-1H-pyrazole. This can be adapted for other nucleophiles by modifying the base and temperature as discussed above.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkylating agents like 1-benzyl-4-(chloromethyl)-1H-pyrazole are potentially toxic and should be handled with care. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle under an inert atmosphere.
Materials and Equipment
-
Substrate: 4-Bromopyrazole (1.0 eq)
-
Alkylating Agent: 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.05 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% in oil, 1.2 eq)
-
Solvent: Anhydrous DMF (to achieve ~0.2 M concentration)
-
Equipment: Oven-dried round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, septa, syringes.
-
Workup Reagents: Deionized water, Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl).
-
Purification: Silica gel for column chromatography.
Step-by-Step Procedure (Using K₂CO₃)
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 4-bromopyrazole.
-
Reagent Addition: Dissolve 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.05 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[8]
Figure 2: General experimental workflow for N-alkylation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective base (insufficient pKa). 2. Wet reagents/solvents. 3. Low reaction temperature. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Ensure all reagents and solvents are anhydrous; run under an inert atmosphere.[6] 3. Increase the reaction temperature in 10-20 °C increments. |
| Mixture of Regioisomers | Substrate is an unsymmetrical heterocycle (e.g., 3-substituted pyrazole). | Modify steric hindrance by changing the alkylating agent (if possible). Altering the solvent or base/catalyst system can also influence selectivity.[5] |
| Starting Material Recovered | 1. Alkylating agent has degraded. 2. Reaction time is too short. | 1. Check the purity of 1-benzyl-4-(chloromethyl)-1H-pyrazole. 2. Extend the reaction time and continue monitoring. |
| Multiple Spots on TLC (Side Products) | Over-alkylation of primary amines; competing C-alkylation (e.g., with indoles). | For amines, use a slight excess of the amine relative to the alkylating agent. For indoles, using NaH in THF often favors N-alkylation. |
References
-
El-Sayed, M. A. A., et al. (2019). "Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo-[3,4-b][9][10]diazepines." Molecules. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). "A Novel and General Route to 1,3,5-Trisubstituted Pyrazoles via a Michael Addition/Oxidative Aromatization Cascade." Organic Syntheses. Available at: [Link]
-
Tantillo, A. W., et al. (2022). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics. Available at: [Link]
-
Hammer, S. C., et al. (2021). "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes." Angewandte Chemie International Edition. Available at: [Link]
- BenchChem. (2025). "Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine." BenchChem Technical Library.
- BenchChem. (2025). "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." BenchChem Technical Library.
-
Sha, F., & Gevorgyan, V. (2020). "Enantioselective Catalytic Synthesis of N-alkylated Indoles." Symmetry. Available at: [Link]
-
Panda, G., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Available at: [Link]
- ResearchGate. (2025). "Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
-
ResearchGate. (2022). "N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation." Organic Chemistry Portal. Available at: [Link]
- Tantillo, A. W., et al. (2022).
-
Balaraman, K., et al. (2019). "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer." Organic Letters. Available at: [Link]
-
Lekeux, T., et al. (2020). "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles." Chemistry – A European Journal. Available at: [Link]
-
Kumar, S., et al. (2018). "Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway." Chemical Science. Available at: [Link]
-
Zhang, L., et al. (2016). "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design. Available at: [Link]
- BenchChem. (2025). "Common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole." BenchChem Technical Library.
- ResearchGate. (2022). "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- eChemi. (2023). "N - alkylation of piperidine with substituted benzyl chloride." eChemi Community.
- Stanovnik, B., et al. (1997).
- Mondal, P., et al. (2023). "N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex." ChemRxiv.
-
Chem Help ASAP. (2019). "in the chemical literature: N-alkylation of an indole." YouTube. Available at: [Link]
-
Organic Chemistry Portal. "Benzylic substitution, benzylation." Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes [pubmed.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedure for Chlorination of Pyrazole Alcohols
Abstract
This technical guide provides a rigorous standard operating procedure (SOP) for the conversion of pyrazole alcohols to their corresponding alkyl chlorides using thionyl chloride (
Strategic Analysis & Chemical Logic
Reaction Mechanism and Reagent Selection
The chlorination of primary pyrazole alcohols (e.g., hydroxymethylpyrazoles) is best achieved via an
-
Reagent: Thionyl chloride (
) is preferred over phosphorus reagents ( , ) or Appel conditions ( ) for scale-up due to the formation of gaseous byproducts ( and ), which simplifies purification. -
Substrate Specificity: Pyrazoles possess a basic nitrogen (pyridine-like N2). In the presence of
generated during the reaction, the pyrazole ring protonates, forming a hydrochloride salt. This is advantageous as the salt form is significantly more stable than the free base, which is prone to polymerization or hydrolysis. -
Mechanism:
-
Activation: The alcohol oxygen attacks sulfur, displacing chloride to form an alkyl chlorosulfite intermediate (
) and . -
Substitution: The chloride ion attacks the methylene carbon in an
fashion, displacing and chloride. -
Salt Formation: The generated
protonates the pyrazole nitrogen.
-
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the chlorination of pyrazole alcohols using thionyl chloride.
Safety Assessment: The "Vesicant" Hazard
CRITICAL WARNING: Chloromethylpyrazoles (and related nitrogen mustard analogs) are potent alkylating agents. They can act as vesicants (blistering agents) and are severe skin, eye, and respiratory irritants.
-
Containment: All operations must be performed in a well-ventilated fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Quenching: Residual thionyl chloride reacts violently with water. Quench slowly at low temperatures.
-
Waste: Treat all aqueous waste as acidic and potentially contaminated with alkylating agents. Neutralize with dilute NaOH or
before disposal.
Standard Operating Procedure (SOP)
Target Molecule: 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride Scale: 10.0 g (Representative Scale)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| (1-Methyl-1H-pyrazol-4-yl)methanol | 112.13 | 1.0 | 10.0 g | Substrate |
| Thionyl Chloride ( | 118.97 | 1.5 | 15.9 g (9.7 mL) | Reagent |
| Dichloromethane (DCM) | - | - | 100 mL (10V) | Solvent |
| Diethyl Ether / Hexane | - | - | ~200 mL | Precipitation |
Experimental Workflow
Step 1: Reactor Setup
-
Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Equip the flask with a pressure-equalizing addition funnel and a nitrogen inlet adapter.
-
Purge the system with nitrogen for 10 minutes.
Step 2: Solubilization
-
Charge the RBF with (1-methyl-1H-pyrazol-4-yl)methanol (10.0 g).
-
Add anhydrous Dichloromethane (DCM) (100 mL).
-
Cool the solution to 0 °C using an ice-water bath. Stir until fully dissolved.
Step 3: Reagent Addition[2]
-
Charge the addition funnel with Thionyl Chloride (9.7 mL).
-
Dropwise Addition: Add
slowly over 30 minutes, maintaining the internal temperature < 5 °C. Note: Gas evolution ( , ) will occur. -
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours.
Step 4: Monitoring (In-Process Control)
-
TLC: Aliquot 50 µL, quench in sat.
, extract with EtOAc. Elute with 5% MeOH/DCM. Stain with .-
Success Criteria: Disappearance of the polar alcohol spot (
) and appearance of the less polar chloride ( ).
-
Step 5: Workup & Isolation (Salt Formation Method)
Critical Decision: Do not perform an aqueous workup if the HCl salt is desired. Aqueous workup often leads to the free base, which is less stable.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at 35 °C to remove solvent and excess
. Use a caustic trap (NaOH solution) for the vacuum pump exhaust to neutralize acidic gases. -
A thick oil or semi-solid residue will remain.
-
Trituration: Add Diethyl Ether (or 1:1 Ether/Hexane) (50 mL) to the residue.
-
Sonicate or stir vigorously to induce crystallization of the hydrochloride salt.
-
Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake with cold ether (2 x 20 mL).
Step 6: Drying
-
Dry the solid in a vacuum oven at 40 °C for 12 hours.
-
Store in a tightly sealed container, preferably in a desiccator or fridge.
Workflow Diagram
Figure 2: Step-by-step workflow for the chlorination and isolation of pyrazole hydrochloride salts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Wet | Add 0.5 equiv fresh |
| Product is an Oil | Residual solvent or hygroscopic salt. | Triturate with dry |
| Low Yield | Product loss during filtration or decomposition. | Ensure the filtrate is checked; if product is soluble in ether, switch to pure Hexane. |
| Yellow/Dark Color | Polymerization of free base. | Ensure the system remains acidic (HCl salt). Do not wash with aqueous base unless the free base is specifically required and used immediately. |
Stability Note
The free base of 4-(chloromethyl)-1-methyl-1H-pyrazole is unstable at room temperature and can undergo self-alkylation (polymerization). Always store as the hydrochloride salt . If the free base is needed for the next step, generate it in situ by adding a base (e.g.,
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 179.[1] Link
-
Xu, F., et al. (2008).[4] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.[4] Link
-
Sigma-Aldrich. (n.d.).[3] Product Specification: 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Link
-
National Institutes of Health. (2013). Extravasation of Antineoplastic Agents: Prevention and Treatments. PubMed Central. Link
Sources
Application Notes and Protocols for Nucleophilic Substitution with 1-Benzyl-4-(chloromethyl)-1H-pyrazole
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics like Celecoxib and Sildenafil.[1][2][3] Its metabolic stability and versatile synthetic handles make it an attractive core for developing novel bioactive agents.[3] Within this important class of heterocycles, 1-benzyl-4-(chloromethyl)-1H-pyrazole emerges as a particularly valuable electrophilic building block.
The strategic placement of a chloromethyl group at the C4 position of the pyrazole ring provides a highly reactive site for nucleophilic substitution. This group behaves as a benzylic-like halide, where the adjacent pyrazole ring system helps to stabilize the SN2 transition state, facilitating the displacement of the chloride ion.[4] This inherent reactivity allows for the straightforward introduction of the 1-benzyl-1H-pyrazol-4-ylmethyl moiety into a wide array of molecules, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the application of 1-benzyl-4-(chloromethyl)-1H-pyrazole in nucleophilic substitution reactions. It offers detailed, field-proven protocols for reactions with various nucleophiles, explains the chemical principles behind the experimental choices, and presents the information in a clear, accessible format for the practicing scientist.
Core Mechanism and Strategic Considerations
The primary pathway for the functionalization of 1-benzyl-4-(chloromethyl)-1H-pyrazole is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic methylene carbon, leading to the simultaneous expulsion of the chloride leaving group.
Note: The above DOT script is a conceptual representation. A real implementation would require image files for the chemical structures.
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}
Figure 1: Conceptual overview of the SN2 reaction pathway.
Key Experimental Parameters:
-
Nucleophiles: The versatility of this reaction stems from the wide range of nucleophiles that can be employed. These are broadly categorized as N- (amines, amides, azides), O- (alcohols, phenols), S- (thiols), and C- (enolates, cyanides) nucleophiles.
-
Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred. These solvents effectively solvate the counter-ion of the base but do not strongly solvate the nucleophile, thereby enhancing its reactivity.[5][6][7]
-
Base: A base is often required to deprotonate the nucleophile (e.g., a thiol or phenol) to generate a more potent anionic nucleophile, or to act as an acid scavenger for reactions that produce HCl (e.g., with primary or secondary amines). Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[5][6]
-
Temperature: Reactions can often be conducted at room temperature for highly reactive nucleophiles (like thiolates). For less reactive partners, moderate heating (e.g., 50-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe.[6]
General Experimental Workflow
A standardized workflow ensures reproducibility and high purity of the final compounds. The process involves reaction setup, monitoring, aqueous workup to remove inorganic salts and water-soluble impurities, and final purification, typically by column chromatography.
Figure 2: General experimental workflow for nucleophilic substitution.[5]
Protocols and Application Notes
Synthesis with N-Nucleophiles: Building C-N Bonds
The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry. Reactions with amines, amides, and azides provide access to key functional groups and heterocyclic systems.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol describes a standard procedure for coupling with a cyclic secondary amine, a common structural motif in drug candidates.
-
Rationale: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HCl generated during the reaction. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction. Refluxing provides the necessary activation energy for less reactive amines.[5]
-
Procedure:
-
To a round-bottom flask, add 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.0 eq.).
-
Dissolve the substrate in acetonitrile (to make a 0.2–0.5 M solution).
-
Add morpholine (1.2–1.5 eq.) followed by anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–12 hours).
-
Cool the mixture to room temperature and filter off the solid K₂CO₃ and salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
-
Table 1: Representative N-Nucleophile Reactions
| Nucleophile | Base | Solvent | Temperature | Expected Product Type |
| Secondary Amines (e.g., Piperidine) | K₂CO₃, Cs₂CO₃ | MeCN, DMF | RT to 80°C | Tertiary Amine |
| Primary Amines (e.g., Benzylamine) | K₂CO₃, TEA | MeCN, DMF | RT to 80°C | Secondary Amine |
| Potassium Phthalimide | None | DMF | 80-100°C | Phthalimide Adduct (Gabriel Synthesis)[7] |
| Sodium Azide (NaN₃) | None | DMF, Acetone | RT to 50°C | Organic Azide[7] |
Synthesis with O-Nucleophiles: Ether Linkages
The formation of ethers via Williamson ether synthesis is a classic and reliable transformation. This is particularly useful for linking the pyrazole core to phenols or other alcohol-containing fragments.
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)
-
Rationale: Phenols are weakly acidic and require a base to form the more nucleophilic phenoxide anion. Potassium carbonate is suitable for this purpose. DMF is an excellent solvent that promotes the reaction by effectively solvating the potassium cation.
-
Procedure:
-
In a dry round-bottom flask, suspend anhydrous potassium carbonate (2.0 eq.) in DMF (0.3-0.5 M).
-
Add the phenol (e.g., 4-methoxyphenol, 1.1 eq.) and stir the mixture at room temperature for 15-20 minutes to pre-form the phenoxide.
-
Add a solution of 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.0 eq.) in a small amount of DMF.
-
Stir the reaction at room temperature or heat gently to 50-60°C.
-
Monitor the reaction by TLC (typically complete in 2–8 hours).
-
Once complete, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl ether.
-
Table 2: Representative O-Nucleophile Reactions
| Nucleophile | Base | Solvent | Temperature | Expected Product Type |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | RT to 60°C | Aryl Ether |
| Aliphatic Alcohols (as alkoxides) | NaH, NaOMe | THF, DMF | 0°C to RT | Alkyl Ether[5] |
| Carboxylic Acids | K₂CO₃, Cs₂CO₃ | DMF | RT to 50°C | Ester |
Synthesis with S-Nucleophiles: Thioether Linkages
Thiols and their corresponding thiolates are exceptionally potent nucleophiles, making them ideal partners for SN2 reactions. These reactions are often rapid and high-yielding, even under mild conditions.[5]
Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)
-
Rationale: Thiols are more acidic than alcohols, and a mild base like K₂CO₃ is sufficient to generate the highly reactive thiolate. The reaction is typically fast and can be run at room temperature.[5]
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq.) in DMF or acetonitrile (0.5 M), add the thiol (e.g., thiophenol, 1.1 eq.) at room temperature.
-
After stirring for 15 minutes, add a solution of 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.0 eq.).
-
Continue stirring at room temperature and monitor the reaction by TLC (often complete within 1-3 hours).
-
Perform an aqueous workup as described in Protocol 2 (dilute with water, extract, wash, dry, concentrate).
-
Purify the crude product by column chromatography to obtain the pure thioether.
-
Table 3: Representative S-Nucleophile Reactions
| Nucleophile | Base | Solvent | Temperature | Expected Product Type |
| Thiols (Aryl or Alkyl) | K₂CO₃, TEA | DMF, MeCN | RT | Thioether[5] |
| Potassium Thioacetate | None | DMF, Acetone | RT | Thioacetate[7] |
| Sodium Sulfinates | None | DMF, DMSO | 50-80°C | Sulfone |
Summary and Outlook
1-Benzyl-4-(chloromethyl)-1H-pyrazole is a robust and versatile electrophile for constructing diverse molecular architectures through nucleophilic substitution. The protocols outlined in this guide provide a reliable foundation for synthesizing libraries of pyrazole-containing compounds. By systematically varying the nucleophilic partner—be it an amine, alcohol, thiol, or carbon-based nucleophile—researchers can efficiently explore the chemical space around the pyrazole core, accelerating the discovery of new therapeutic agents and chemical probes. The predictability of the SN2 reaction and the straightforward nature of the experimental procedures make this building block an indispensable tool in modern organic synthesis and drug development.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
-
Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules. Available at: [Link]
-
Pyrazole. SlideShare. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available at: [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]
-
A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
1-benzyl-4-(chloromethyl)-1h-pyrazole. PubChem. Available at: [Link]
-
The chemistry of N-substituted benzotriazoles. Part 1.1-(Chloromethyl)benzotriazole. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-Benzyl-4-(chloromethyl)-1H-pyrazole in Heterocycle Synthesis and Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Chemical Profile
The integration of the pyrazole core into small-molecule therapeutics has driven the need for versatile, highly reactive building blocks. 1-Benzyl-4-(chloromethyl)-1H-pyrazole (often supplied as a hydrochloride salt, CAS: 861135-54-8)[1] is a premier electrophilic reagent used to install the 1-benzyl-1H-pyrazol-4-ylmethyl pharmacophore.
This specific moiety is highly valued in drug discovery. The benzyl group provides a critical lipophilic anchor for binding in hydrophobic protein pockets, while the pyrazole ring offers hydrogen-bonding capabilities and metabolic stability. Recent applications of this scaffold include the development of potent Receptor Interacting Protein 1 (RIP1) kinase inhibitors for necroptosis-related diseases[2] and highly selective Adenosine A3 receptor antagonists[3].
Mechanistic Rationale: Why this Building Block?
-
Electrophilic Reactivity: The chloromethyl group at the C4 position is highly activated toward bimolecular nucleophilic substitution (
). The electron-donating nature of the pyrazole ring stabilizes the transition state, making it significantly more reactive than standard benzyl chlorides. -
Protecting Group Dynamics: The N1-benzyl group prevents unwanted N-alkylation or quaternization of the pyrazole core during harsh synthetic steps. While it is often retained for target affinity[2], it can be removed post-synthesis via catalytic hydrogenolysis (Pd/C,
) or oxidative cleavage if a free N-H pyrazole is required.
Experimental Design & Causality (E-E-A-T)
Successful application of 1-benzyl-4-(chloromethyl)-1H-pyrazole requires strict control over reaction conditions to prevent side reactions such as solvolysis or dimerization.
Causality in Reagent Selection
-
Stoichiometry of the Base: Because the reagent is commercially supplied as a hydrochloride salt to ensure shelf stability[1], an additional 1.0 equivalent of base is mandatory to liberate the free electrophile in situ. Failure to account for this will stall the reaction at 50% conversion.
-
Solvent Selection: Polar aprotic solvents (DMF or Acetonitrile) are strictly required. Protic solvents like Methanol must be avoided, as the highly reactive chloromethyl group will undergo rapid solvolysis to form a methoxymethyl ether byproduct. DMF is preferred for sterically hindered nucleophiles as it optimally solvates the base's counter-cation (e.g.,
), leaving the nucleophile "naked" and highly reactive[4]. -
Base Selection: For secondary amines,
or -Diisopropylethylamine (DIPEA) provides the optimal pKa balance—strong enough to neutralize the HCl salt and act as an acid scavenger, but weak enough to prevent base-catalyzed degradation of the electrophile.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for the N-alkylation of a standard secondary amine (e.g., substituted piperazine) using 1-benzyl-4-(chloromethyl)-1H-pyrazole.
| Solvent | Base (Eq.) | Temp (°C) | Time (h) | Conversion (%) | Causality / Scientific Rationale |
| THF | TEA (2.5) | 25 | 24 | < 20 | Insufficient dielectric constant to stabilize the polar |
| MeOH | 60 | 12 | < 10 | Failure mode: Rapid solvolysis of the chloromethyl group to the methyl ether. | |
| MeCN | 60 | 12 | 85 | Good balance of solubility and reactivity; ideal for unhindered nucleophiles. | |
| DMF | DIPEA (3.0) | 80 | 4 | > 95 | Optimal: High polarity accelerates kinetics; DIPEA maintains homogeneity. |
Workflows & Visualizations
Synthetic Workflow
Fig 1. Standardized self-validating workflow for SN2 alkylation using 1-benzyl-4-(chloromethyl)-1H-pyrazole.
Pharmacological Rationale
Fig 2. Pharmacological rationale: Inhibition of RIP1 kinase-mediated necroptosis by pyrazole derivatives.
Self-Validating Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
This protocol describes the synthesis of a tertiary amine via the alkylation of a generic secondary amine (e.g., a piperidine or piperazine derivative).
Reagents:
-
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.1 eq)
-
Secondary Amine (1.0 eq)
- -Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous
-Dimethylformamide (DMF) (0.2 M relative to amine)
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add the Secondary Amine (1.0 eq) and anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the stirring solution. Causality: 1.0 eq neutralizes the amine salt (if applicable), 1.0 eq neutralizes the pyrazole HCl salt, and 1.0 eq acts as the acid scavenger for the
byproduct (HCl). -
Electrophile Addition: Add 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1.1 eq) portion-wise over 5 minutes. Heat the reaction mixture to 80 °C.
-
In-Process Control (IPC) & Validation: After 4 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Self-Validation Check: The protocol is validated when the UV trace (254 nm) shows the complete disappearance of the starting electrophile isotopic cluster (
207/209 for the free base) and the emergence of the target product mass. If the electrophile is consumed but the amine remains, it indicates electrophile degradation; add an additional 0.2 eq of the pyrazole reagent.
-
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash with 5% aqueous LiCl solution (3 × 5 volumes). Causality: The 5% LiCl wash is specifically chosen over water or brine to efficiently partition DMF into the aqueous layer, preventing solvent carryover during concentration.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine basicity).
References
-
PubChem Compound Summary for CID 53422384, 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design (2016). Available at:[Link]
-
The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives. PLOS One (2015). Available at:[Link]
Sources
- 1. 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride | C11H12Cl2N2 | CID 53422384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scalable synthesis methods for 1-benzyl-4-(chloromethyl)-1H-pyrazole
Application Note: Scalable Synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole
Executive Summary & Strategic Analysis
The compound 1-benzyl-4-(chloromethyl)-1H-pyrazole is a high-value heterocyclic building block, frequently employed as a "warhead" for covalent inhibitors or as a linker in fragment-based drug discovery. Its structural core—a 4-substituted pyrazole protected at the N1 position—serves as a versatile scaffold for nucleophilic substitution reactions to introduce amines, thiols, or carbon nucleophiles.
The Challenge: Direct chloromethylation (Blanc reaction) of 1-benzylpyrazole is often plagued by poor regioselectivity and low yields due to the electron-rich nature of the pyrazole ring, which favors electrophilic attack at the C4 position but often leads to over-functionalization or polymerization.
The Solution: This protocol details the "Carboxylate Route," a three-step, linearly scalable pathway that prioritizes regiochemical fidelity and safety.
-
N-Alkylation: Benzylation of commercially available ethyl 1H-pyrazole-4-carboxylate.
-
Reduction: Conversion of the ester to the primary alcohol.
-
Chlorination: Deoxychlorination of the alcohol to the target chloride (isolated as the HCl salt for stability).
Retrosynthetic Logic & Pathway Visualization
The chosen route avoids the handling of toxic hydrazine derivatives in the final steps and utilizes robust, scalable transformations.
Figure 1: Strategic workflow for the synthesis of the target pyrazole hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Rationale: The starting material, ethyl 1H-pyrazole-4-carboxylate, is symmetric with respect to the N-H tautomer. Alkylation at either nitrogen produces the same 1-benzyl-4-substituted product, eliminating regioselectivity concerns common in 3- or 5-substituted pyrazoles.
Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)
-
Benzyl chloride (1.1 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
DMF (Dimethylformamide) or Acetonitrile (10 mL/g of substrate)
Protocol:
-
Setup: Charge a round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate and DMF.
-
Base Addition: Add K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add Benzyl chloride dropwise over 10 minutes. Note: Benzyl chloride is a lachrymator; use a venting needle or pressure-equalizing funnel.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2][3]
-
Workup:
-
Pour the mixture into ice-water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry in a vacuum oven at 45°C.
-
If Oil: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Usually not required (Purity >95%). If needed, recrystallize from Hexane/EtOAc.[7]
| Parameter | Specification |
| Yield | 85–95% |
| Appearance | White to off-white solid |
| Key Risk | Exotherm upon benzyl chloride addition (mild); Benzyl chloride toxicity. |
Step 2: Reduction to 1-Benzyl-1H-pyrazole-4-methanol
Rationale: Lithium Aluminum Hydride (LAH) is the standard reagent for converting esters to alcohols. For kilogram-scale operations, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride) in Toluene is safer and more thermally stable, but LAH is preferred for lab-scale (<100g) optimization.
Reagents:
-
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 equiv)
-
LiAlH4 (Pellets or solution in THF, 1.2 equiv)
-
Anhydrous THF (15 mL/g)
Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add anhydrous THF and cool to 0°C .
-
LAH Addition: Carefully add LiAlH4 portions (or dropwise solution) maintaining temp <5°C.
-
Substrate Addition: Dissolve the Step 1 ester in minimal THF and add dropwise to the LAH slurry at 0°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours.
-
Quench (Fieser Method):
-
Cool back to 0°C.
-
For every x grams of LAH used, add sequentially: x mL Water , x mL 15% NaOH , and 3x mL Water .
-
Critical: Add extremely slowly. Hydrogen gas evolution is vigorous.
-
-
Isolation: Stir the granular white precipitate for 30 mins. Filter through a Celite pad. Wash the pad with THF.
-
Concentration: Evaporate the filtrate to yield the crude alcohol.
| Parameter | Specification |
| Yield | 90–98% |
| Appearance | Viscous oil or low-melting solid |
| Stability | Stable at RT; store under inert atmosphere. |
Step 3: Chlorination to 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride
Rationale: The free base of 4-(chloromethyl)pyrazole is an alkylating agent capable of intermolecular self-alkylation (polymerization) at the pyrazole nitrogen. Isolating the product as the Hydrochloride (HCl) salt shuts down the nucleophilicity of the pyrazole ring, ensuring long-term stability.
Reagents:
-
1-Benzyl-1H-pyrazole-4-methanol (1.0 equiv)
-
Thionyl Chloride (SOCl₂, 1.5 equiv)
-
Dichloromethane (DCM) or Toluene (10 mL/g)
Protocol:
-
Setup: Dissolve the alcohol in anhydrous DCM (or Toluene) in a flask equipped with a gas scrubber (NaOH trap) for SO₂/HCl fumes. Cool to 0°C .[2]
-
Chlorination: Add SOCl₂ dropwise over 20 minutes.
-
Mechanistic Note: The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses to the chloride with inversion (irrelevant for this achiral substrate) and release of SO₂.
-
-
Reaction: Remove the ice bath and stir at RT for 2–4 hours. If the reaction is sluggish, heat to reflux (40°C for DCM) for 1 hour.
-
Workup (Salt Formation):
-
Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent.
-
Co-evaporation: Add Toluene and evaporate twice to remove trace SOCl₂.
-
Crystallization: Redissolve the residue in a minimum amount of cold Ethanol or Isopropanol. Add Diethyl Ether or Hexane dropwise until turbid. Cool to -20°C.
-
Alternatively, if the residue is solid, triturate directly with Et₂O/Hexane.
-
-
Filtration: Collect the white solid (HCl salt) by filtration under Nitrogen.
| Parameter | Specification |
| Yield | 80–90% |
| Appearance | White crystalline solid (HCl salt) |
| Storage | Desiccator at -20°C. Highly hygroscopic and reactive. |
Process Safety & Troubleshooting
| Issue | Diagnosis | Remediation |
| Low Yield (Step 1) | Incomplete alkylation or hydrolysis. | Ensure K₂CO₃ is anhydrous. Use catalytic KI (Finkelstein) if reaction is slow. |
| Gel Formation (Step 2) | Improper LAH quench. | Use the Fieser method strictly. Do not use acid workup (emulsions). |
| Product Polymerization (Step 3) | Free base instability. | Always isolate as the HCl salt. Do not wash the organic layer with NaHCO₃ unless you plan to use the free base immediately. |
| Purple/Brown Color (Step 3) | Decomposition/Oxidation. | Ensure SOCl₂ is clear/distilled. Maintain inert atmosphere. |
References
-
Synthesis of Ethyl 1H-pyrazole-4-carboxylate
- Source: ChemicalBook & Patent Liter
-
Context: Preparation of the starting material from hydrazine and (ethoxycarbonyl)malondialdehyde.[2]
-
Link:
-
General Pyrazole Alkylation Protocols
- Source: N
- Context: "Ethyl 1-benzyl-3-(4-methylphenyl)
-
Link:
-
Chlorination of Benzylic Alcohols
- Source: Organic Chemistry Portal.
- Context: Discusses chlorination methodologies (TCT/DMSO vs SOCl2)
-
Link:
-
Reduction of Pyrazole Esters
- Source: N
- Context: Describes the reduction of pyrazole-4-carboxylates using LAH to yield the corresponding methanol.
-
Link:
-
Safety in Chlorination (SOCl2)
- Source: Reddit / Organic Chemistry Community Discussion.
- Context: Practical insights on heating SOCl2 reactions and the necessity of catalytic DMF for sluggish substr
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
High-Efficiency Thioether Synthesis: Coupling 1-Benzyl-4-(chloromethyl)-1H-pyrazole with Thiols
Application Note & Protocol Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The pyrazole ring is a privileged pharmacophore in drug discovery, frequently utilized to improve the physicochemical properties and target affinity of lead compounds. Specifically, 1-benzyl-4-(chloromethyl)-1H-pyrazole serves as a highly versatile electrophilic building block. Coupling this intermediate with various thiols (R-SH) yields structurally diverse thioethers (sulfides), which are critical linker motifs in modern therapeutics [1].
As a Senior Application Scientist, I approach this transformation not merely as a mixing of reagents, but as a finely tuned kinetic system. The reaction operates via a classic bimolecular nucleophilic substitution (
The adjacent electron-rich pyrazole ring mildly activates the primary alkyl chloride, making 1-benzyl-4-(chloromethyl)-1H-pyrazole an excellent electrophile. Consequently, the reaction proceeds smoothly at room temperature when the correct base and solvent system are employed, avoiding the need for harsh thermal conditions that could lead to byproduct formation [3].
Figure 1: Mechanistic workflow of the SN2 thioether synthesis via thiolate alkylation.
Experimental Design & Parameter Optimization
The success of this coupling relies heavily on the synergistic choice of base and solvent.
-
Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory for optimal kinetics. These solvents effectively solvate the counter-cation (e.g.,
) while leaving the thiolate anion relatively unsolvated, "naked," and hyper-reactive. -
Base Causality: Mild inorganic bases such as Potassium Carbonate (
) or Cesium Carbonate ( ) are preferred over strong aqueous bases (like NaOH). Strong hydroxide bases introduce a competing nucleophile ( ) that rapidly hydrolyzes the chloromethyl pyrazole into an undesired 4-(hydroxymethyl) byproduct [2].
Table 1: Optimization of Reaction Conditions
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| DMF | 25 | 2 | >92 | Optimal. Rapid deprotonation; naked thiolate drives fast | |
| MeCN | 25 | 3 | 88 | Excellent yield. Slightly lower solubility of base extends reaction time. | |
| DIPEA | THF | 60 | 6 | 65 | Sluggish. Non-polar solvent limits charge separation; requires heating. |
| NaOH (aq) | THF/H | 25 | 4 | 45 | Poor. Competing hydrolysis of the chloromethyl group by |
| None | DMF | 80 | 12 | <10 | Barely proceeds. Neutral thiol is insufficiently nucleophilic. |
Standard Operating Protocol
This protocol is designed as a self-validating system. By staging the addition of reagents, you can visually and analytically confirm the generation of the active nucleophile before introducing the valuable pyrazole electrophile.
Reagents Required
-
1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.0 equiv, Electrophile)
-
Thiol derivative (1.1 equiv, Nucleophile)
-
Potassium carbonate (
, anhydrous, 325 mesh) (1.5 equiv) -
Anhydrous DMF (0.2 M relative to the electrophile)
-
Ethyl acetate (EtOAc) and Brine for workup
Figure 2: Step-by-step experimental workflow for thioether coupling.
Step-by-Step Procedure
-
System Preparation (Degassing): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the anhydrous DMF. Critical Step: Sparge the DMF with dry Nitrogen or Argon for 10 minutes. Oxygen must be excluded to prevent the base-catalyzed oxidative dimerization of the thiol into a disulfide.
-
Thiolate Generation: Add the thiol (1.1 equiv) and finely powdered anhydrous
(1.5 equiv) to the solvent. Stir the suspension vigorously at room temperature (20–25 °C) for 15–20 minutes.-
Self-Validation: A slight color change (often pale yellow) or the evolution of micro-bubbles indicates the successful formation of the thiolate anion.
-
-
Electrophile Addition: Dissolve 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress via TLC (typically 3:1 Hexanes/EtOAc) or LC-MS. The primary alkyl chloride is highly reactive; complete consumption of the starting material is usually observed within 2 to 4 hours [3].
-
Quenching and Extraction: Once complete, quench the reaction by pouring the mixture into a separatory funnel containing distilled water (5x the reaction volume). Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Causality: The large volume of water is required to effectively partition the DMF into the aqueous phase, preventing it from contaminating the organic extracts.
-
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF and water. Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude thioether via silica gel flash chromatography. The product usually elutes cleanly due to the distinct polarity shift from the starting chloromethyl pyrazole.
Troubleshooting & Field-Proven Insights
Even robust
-
Issue: Formation of a highly non-polar byproduct (Disulfide).
-
Cause: The thiolate anion was oxidized by atmospheric oxygen before it could react with the electrophile.
-
Solution: Strictly degas the DMF and run the reaction under a positive pressure of Argon. If using highly electron-rich or aliphatic thiols, consider adding a catalytic amount of a reducing agent (like TCEP) if disulfide formation is unavoidable, though strict inert atmosphere is usually sufficient.
-
-
Issue: Appearance of a highly polar byproduct on TLC (Hydrolysis).
-
Cause: Introduction of water into the system, leading to the formation of 1-benzyl-4-(hydroxymethyl)-1H-pyrazole.
-
Solution: Ensure
is strictly anhydrous (oven-dried if necessary) and use anhydrous, sealed DMF.
-
-
Issue: Incomplete conversion after 12 hours.
-
Cause: Poor solubility of the base or steric hindrance on the thiol (e.g., tertiary thiols).
-
Solution: Switch from
to , which has higher solubility in organic solvents and provides a more reactive, separated ion pair. Alternatively, gently warm the reaction to 40 °C.
-
References
High-Performance Solvent Selection for 1-benzyl-4-(chloromethyl)-1H-pyrazole Functionalization
Application Note: AN-PYZ-04
Part 1: Executive Summary & Core Directive
The Challenge:
1-benzyl-4-(chloromethyl)-1H-pyrazole (Compound 1 ) is a versatile electrophilic building block used to introduce the pyrazole motif into bioactive molecules. However, its reactivity presents a dichotomy: the chloromethyl group is highly reactive toward nucleophiles (
The Solution: Solvent selection is not merely about solubility; it is the primary switch for controlling the reaction pathway.[1] This guide moves beyond traditional "DMF for everything" approaches, offering a logic-driven selection matrix that balances kinetic acceleration (using dipolar aprotics) with green sustainability (using modern replacements like 2-MeTHF and NBP).
Part 2: Solvent Selection Matrix & Mechanistic Logic
The "Naked Anion" Effect
For the displacement of the chloride leaving group in Compound 1 , the reaction rate is governed by the nucleophilicity of the attacking species.
-
Protic Solvents (Alcohols, Water): Avoid.[2] These form hydrogen bond "cages" around anionic nucleophiles, significantly retarding their attack.[2] They also promote the formation of the alcohol impurity (hydrolysis).
-
Dipolar Aprotic Solvents (DMF, DMSO, NMP): Standard. These solvate the cation (e.g.,
, ) but leave the anion (nucleophile) unsolvated or "naked," increasing reaction rates by orders of magnitude. -
Green Alternatives (2-MeTHF, NBP): Recommended. Modern solvents that mimic the polarity of DMF/DCM but offer better separation profiles and lower toxicity.
Solvent Performance Table[3]
| Solvent Class | Solvent | Rec. Use Case | Kinetic Profile | Workup Ease | Green Score |
| Dipolar Aprotic | DMF | Phenols, weak nucleophiles | High ( | Difficult (High BP, water miscible) | Low (Repr. Toxin) |
| Dipolar Aprotic | Acetonitrile (MeCN) | Amines, thiols | Moderate-High | Easy (Low BP, azeotropes) | Medium |
| Green Ether | 2-MeTHF | General alkylation | Moderate | Excellent (Phase separation) | High |
| Green Amide | NBP (N-Butylpyrrolidinone) | High-temp substitutions | High | Moderate (High BP) | High |
| Biphasic | Toluene/Water + PTC | Scale-up, inorganic bases | Mass-transfer limited | Excellent | Medium |
Part 3: Visualization of Decision Logic
The following decision tree guides the researcher to the optimal solvent system based on the nucleophile and scale.
Figure 1: Decision tree for solvent selection based on nucleophile strength and operational scale.
Part 4: Detailed Experimental Protocols
Protocol A: Amination in Acetonitrile (Standard)
Best for: Reaction with secondary amines (e.g., morpholine, piperidine).
Rationale: Acetonitrile is sufficiently polar to dissolve the pyrazole substrate but does not retain water as tenaciously as DMF. It allows for easy removal by rotary evaporation.
Materials:
-
Secondary Amine (1.2 equiv)
- (Powdered, anhydrous, 2.0 equiv)
-
Acetonitrile (HPLC Grade, dry)
Step-by-Step:
-
Preparation: Charge a round-bottom flask with 1-benzyl-4-(chloromethyl)-1H-pyrazole and anhydrous
. -
Solvation: Add Acetonitrile (10 mL per gram of substrate). Stir to create a suspension.
-
Addition: Add the secondary amine dropwise at room temperature (RT).
-
Checkpoint: The reaction is slightly exothermic.[5] If scaling >10g, use a water bath.
-
-
Reaction: Heat to 60°C for 4-6 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear; the amine product is more polar (Rf ~0.3-0.4).
-
-
Workup (Self-Validating):
-
Cool to RT. Filter off the inorganic solids (
and excess Carbonate). -
Concentrate the filtrate.
-
Partition: Dissolve residue in EtOAc and wash with Water.
-
Critical Step: Wash organic layer with Saturated Brine. This removes residual water and prevents emulsion.
-
-
Isolation: Dry over
, filter, and concentrate to yield the crude aminomethyl pyrazole.
Protocol B: Ether Synthesis using Green Solvent (2-MeTHF)
Best for: Reaction with phenols or alcohols, replacing DCM or DMF.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources.[6] It separates cleanly from water (unlike THF), making aqueous workups highly efficient.
Materials:
-
Substituted Phenol (1.1 equiv)
- (1.5 equiv) - Cesium is used to enhance solubility in the ether solvent.
-
2-MeTHF (Anhydrous)[6]
Step-by-Step:
-
Activation: In a reaction vial, combine the Phenol and
in 2-MeTHF. Stir for 30 mins at RT to generate the phenoxide in situ. -
Coupling: Add the chloromethyl pyrazole (dissolved in minimal 2-MeTHF) to the mixture.
-
Reaction: Heat to reflux (80°C) for 12 hours.
-
Note: 2-MeTHF has a higher boiling point than THF (80°C vs 66°C), allowing faster kinetics.
-
-
Checkpoint: Check TLC. If reaction is sluggish, add 5 mol% TBAI (Tetrabutylammonium iodide) as a catalyst (Finkelstein-like activation).
-
Workup:
-
Add water directly to the reaction vessel.
-
Separate phases.[5] (Note the clean interface characteristic of 2-MeTHF).
-
The product is in the upper organic layer.
-
Wash with 1M NaOH (to remove unreacted phenol).
-
Part 5: Mechanism & Troubleshooting
The Hydrolysis Trap
The most common failure mode is the conversion of the chloromethyl group to a hydroxymethyl group (benzyl alcohol derivative).
Pathway Visualization:
Figure 2: Competing pathways. Moisture leads to the alcohol impurity.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| New spot at baseline (TLC) | Hydrolysis to alcohol | Ensure solvent is dry (<500 ppm water). Add 3Å molecular sieves to the reaction. |
| Low Conversion | "Salt Caging" | Switch from MeCN to DMF/NBP. Add TBAI (0.1 equiv) to exchange Cl for I (better leaving group). |
| Emulsion during workup | Amphiphilic product | Do not use DCM. Use 2-MeTHF or EtOAc.[7] Add a small amount of MeOH to the organic layer to break emulsion. |
Part 6: References
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link
-
Jordan, A., et al. (2016). "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis." Green Chemistry. Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Solvation Theory).
-
Sigma-Aldrich. (2023). "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[6] Link
Sources
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. accelsci.com [accelsci.com]
- 4. PubChemLite - 1-benzyl-4-(chloromethyl)-1h-pyrazole (C11H11ClN2) [pubchemlite.lcsb.uni.lu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Microwave-Assisted Synthesis using 1-Benzyl-4-(chloromethyl)-1H-pyrazole Precursors
Abstract
This application note details the microwave-assisted synthesis (MAOS) protocols for utilizing 1-benzyl-4-(chloromethyl)-1H-pyrazole as a core electrophilic building block. This precursor is critical for generating diverse libraries of bioactive pyrazole derivatives, particularly for kinase inhibitors and GPCR ligands. By leveraging the specific heating mechanisms of microwave irradiation, researchers can accelerate nucleophilic substitution reactions (
Introduction & Strategic Value
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant. The specific precursor, 1-benzyl-4-(chloromethyl)-1H-pyrazole , offers a unique synthetic handle:
-
C4-Chloromethyl Group: A highly reactive, benzylic-like electrophile susceptible to attack by amines, phenols, and thiols.
-
N1-Benzyl Group: A robust protecting group that stabilizes the pyrazole ring against N-alkylation at the wrong position, ensuring regioselectivity.
Why Microwave? Conventional thermal heating of chloromethyl heterocycles often leads to decomposition or dimerization due to prolonged exposure to heat. Microwave irradiation provides:
-
Rapid Kinetics: Direct dielectric heating of polar solvents (DMF, MeCN) accelerates the rate-determining step of
reactions. -
Cleaner Profiles: Short reaction times minimize thermal degradation of the sensitive chloromethyl moiety.
Mechanistic Insight: The "Benzylic" Reactivity
The chloromethyl group at the C4 position of the pyrazole ring mimics the reactivity of a benzyl chloride. The pyrazole ring is electron-rich, but the methylene carbon attached to the chlorine is electron-deficient.
Reaction Mechanism ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution (
-
Nucleophile Activation: The base (e.g.,
) deprotonates the nucleophile (H-Nu), increasing its electron density. -
Transition State: The nucleophile attacks the methylene carbon from the backside of the C-Cl bond.
-
Microwave Effect: Polar aprotic solvents (DMF, Acetonitrile) strongly absorb microwave energy, stabilizing the polar transition state through specific microwave effects (dipolar polarization), thereby lowering the activation energy.
Figure 1: Mechanistic pathway of the microwave-assisted
Experimental Protocols
General Considerations
-
Vessels: Use dedicated borosilicate glass microwave vials (2–5 mL or 10–20 mL) with crimp-sealed septa to withstand pressure (up to 20 bar).
-
Solvents:
-
Acetonitrile (MeCN): Good microwave absorber, easy workup (low boiling point).
-
DMF/DMA: Excellent microwave absorbers, ideal for solubility, but harder to remove (requires aqueous wash).
-
-
Safety: Chloromethyl pyrazoles are alkylating agents . Handle in a fume hood. Wear gloves and eye protection.
Protocol A: Rapid N-Alkylation (Library Generation)
Target: Synthesis of secondary/tertiary amines for kinase inhibitor libraries.
Reagents:
-
Precursor: 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.0 equiv)
-
Amine (Nucleophile): 1.2 – 1.5 equiv
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (MeCN)
Procedure:
-
Preparation: In a 5 mL microwave vial, dissolve the precursor (0.5 mmol, ~103 mg) in MeCN (3 mL).
-
Addition: Add the amine (0.6 mmol) followed by
(1.0 mmol, 138 mg). Add a magnetic stir bar.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 100°C
-
Time: 10 minutes
-
Mode: Dynamic Power (Max 150W)
-
-
Workup: Filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for screening. If not, purify via flash chromatography (Hexane/EtOAc).[2]
Protocol B: O-Alkylation (Ether Synthesis)
Target: Synthesis of pyrazole-ether pharmacophores.
Reagents:
-
Precursor: 1-benzyl-4-(chloromethyl)-1H-pyrazole (1.0 equiv)
-
Phenol/Alcohol: 1.1 equiv
-
Base:
(1.5 equiv) - Cesium enhances reactivity of phenols. -
Solvent: DMF (Dimethylformamide)
Procedure:
-
Preparation: In a 2-5 mL microwave vial, combine the phenol (0.55 mmol) and
(0.75 mmol) in DMF (2.5 mL). Stir for 1 minute to pre-form the phenoxide. -
Addition: Add the pyrazole precursor (0.5 mmol).
-
Irradiation:
-
Temperature: 120°C[3]
-
Time: 15 minutes
-
Stirring: High
-
-
Workup (Aqueous): Pour the reaction mixture into water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine to remove DMF.
-
Purification: Recrystallization from EtOH or column chromatography.
Workflow & Decision Tree
Figure 2: Decision tree for optimizing reaction conditions based on nucleophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of chloromethyl group | Ensure solvents (MeCN/DMF) are anhydrous . Add molecular sieves to the vial. |
| Dimerization | Bis-alkylation of primary amines | Use excess amine (2-3 equiv) or use secondary amines. |
| Incomplete Reaction | Poor microwave absorption | Switch from MeCN to DMF or add an ionic liquid dopant (e.g., [bmim][PF6]) to increase heating efficiency. |
| Pressure Spike | Decomposition or volatile byproducts | Reduce temperature by 10°C; ensure headspace in vial is sufficient (fill only 2/3 full). |
References
-
BenchChem. (2025).[2] 1-Benzyl-4-(chloromethyl)-1H-pyrazole: Product Specifications and Applications. Retrieved from
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.[4] Retrieved from
-
PubChem. (n.d.). 1-benzyl-4-(chloromethyl)pyrazole Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. (General reactivity patterns). Retrieved from
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 1-benzyl-4-(chloromethyl)-1H-pyrazole
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when synthesizing highly reactive intermediates.
The synthesis of 1-benzyl-4-(chloromethyl)-1H-pyrazole is a classic three-step workflow: N-benzylation, ester reduction, and chlorination. While the theoretical chemistry is straightforward, the physical reality of the lab often results in single-digit yields. This guide deconstructs the causality behind these failures—specifically over-alkylation, aluminum emulsion trapping, and self-polymerization—and provides self-validating protocols to ensure high-yield recovery.
Pathway Visualization: The 3-Step Synthesis
Fig 1. Synthesis workflow of 1-benzyl-4-(chloromethyl)-1H-pyrazole highlighting yield-loss risks.
Diagnostic FAQs & Validated Protocols
Phase 1: N-Benzylation
Q: I am observing multiple spots on my TLC during the benzylation of ethyl 1H-pyrazole-4-carboxylate. Am I getting a mixture of regioisomers? A: No. Because the pyrazole ring is substituted at the 4-position, the molecule possesses a plane of symmetry. Alkylation at N1 or N2 yields the exact same compound. The secondary spots you are observing are likely unreacted starting material or pyrazolium salts caused by over-alkylation. If an excess of benzyl chloride is used, the newly formed 1-benzyl pyrazole can undergo a second alkylation at the remaining nitrogen, forming a water-soluble 1,2-dibenzylpyrazolium salt that is lost during aqueous workup.
Self-Validating Protocol: Controlled Benzylation
-
Suspend ethyl 1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous
(1.5 eq) in anhydrous DMF (0.5 M). -
Add benzyl chloride (strictly 1.05 eq ) dropwise at 0 °C. Causality: Limiting the electrophile prevents pyrazolium formation.
-
Warm to 80 °C and stir for 4 hours.
-
Validation Check: Quench a 0.1 mL aliquot in water/EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material without baseline smearing (which indicates pyrazolium salts).
-
Pour into ice water, extract with EtOAc, wash heavily with brine to remove DMF, dry over
, and concentrate. Expected yield: >90%.
Phase 2: Ester Reduction
Q: My reduction with Lithium Aluminum Hydride (
Self-Validating Protocol: Fieser Reduction Workup
-
Dissolve the ester from Phase 1 in anhydrous THF (0.2 M) and cool to 0 °C under
. -
Slowly add
(1.2 eq) portion-wise. Stir for 2 hours at room temperature. -
The Fieser Quench (Critical Step): For every
grams of used, cool the flask to 0 °C and carefully add:-
mL of distilled water (dropwise, wait for vigorous
evolution to subside). - mL of 15% aqueous NaOH.
- mL of distilled water.
-
mL of distilled water (dropwise, wait for vigorous
-
Warm to room temperature and stir vigorously for 15-30 minutes.
-
Validation Check: The solution must transition from a gray sludge to a clear organic layer resting on top of a bright white, granular precipitate. If it remains gelatinous, continue stirring or add a small amount of
[1]. -
Filter through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate. Expected yield: 85-95%.
Phase 3: Chlorination & Stabilization (The Critical Bottleneck)
Q: The thionyl chloride (
The Solution: You must avoid aqueous workup entirely and isolate the product as the hydrochloride salt (CAS 861135-54-8)[4][5]. Protonating the pyrazole nitrogen renders it non-nucleophilic, completely preventing self-alkylation and stabilizing the molecule indefinitely[4].
Self-Validating Protocol: Anhydrous Chlorination & Salt Isolation
-
Dissolve 1-benzyl-1H-pyrazole-4-methanol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add
(3.0 eq) dropwise. Causality: Excess acts as both reagent and solvent, driving the reaction to completion while generating HCl gas in situ to protonate the pyrazole. -
Stir at room temperature for 3 hours.
-
Validation Check: Evaporate a small aliquot to dryness and check by 1H-NMR. The hydroxymethyl
singlet (~4.5 ppm) should shift downfield to ~4.6-4.8 ppm (chloromethyl). -
Do NOT add water. Instead, concentrate the reaction mixture in vacuo to remove DCM and excess
. -
AZEOTROPIC DRYING: Redissolve the crude residue in anhydrous toluene and concentrate in vacuo again. Repeat twice to remove all residual
and trace moisture. -
Triturate the resulting solid with anhydrous diethyl ether. The product will precipitate as a clean, white solid: 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride . Filter and dry under vacuum. Expected yield: 80-90%.
Quantitative Yield Optimization Summary
| Synthesis Phase | Common Error | Chemical Causality | Corrective Action | Expected Yield Shift |
| 1. Benzylation | Excess Benzyl Chloride | Formation of water-soluble 1,2-dibenzylpyrazolium salts. | Restrict BnCl to strictly 1.05 eq. | 40% |
| 2. Reduction | Aqueous/Acidic Workup | Product trapped in gelatinous aluminum hydroxide emulsions. | Implement strict Fieser Workup ( | 20% |
| 3. Chlorination | Aqueous Workup / Free Base Isolation | Nucleophilic pyrazole nitrogen attacks the electrophilic chloromethyl group (Polymerization). | Evaporate | 0-15% |
References
-
BIOFOUNT. "1-benzyl-4-(chloromethyl)-1H-pyrazole (CAS 861204-95-7)." Bio-Fount Reagents. Available at:[Link]
-
Chandra, T., & Zebrowski, J. P. (2024). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety. Available at:[Link]
-
Ashenhurst, J. (2023). "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 861204-95-7|1-benzyl-4-(chloromethyl)-1H-pyrazole|1-benzyl-4-(chloromethyl)-1H-pyrazole|-范德生物科技公司 [bio-fount.com]
- 4. 1-Benzyl-4-(chloromethyl)pyrazole Hydrochloride|CAS 861135-54-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 5. Building Blocks | CymitQuimica [cymitquimica.com]
Technical Support Center: Preventing Hydrolysis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic yields, unexplained side reactions, or degraded starting materials when working with heteroaryl methyl chlorides. 1-Benzyl-4-(chloromethyl)-1H-pyrazole is a notoriously unstable electrophile.
This guide provides the mechanistic causality behind its degradation and field-proven protocols to ensure the integrity of your reagent during storage and handling.
Mechanistic Causality: The "Why" Behind the Degradation
To stop degradation, you must understand the causality. The chloromethyl group at the 4-position of the pyrazole ring is highly susceptible to nucleophilic attack by atmospheric moisture.
Why is it so reactive? The electron-rich pyrazole ring strongly donates electron density, stabilizing the incipient carbocation transition state (an
This released HCl triggers an autocatalytic degradation loop. It protonates the pyrazole nitrogens, altering the solubility of the reagent and promoting oligomerization. Because the free base form of 1-(chloromethyl)pyrazole undergoes rapid hydrolysis in the presence of atmospheric water, this compound must always be stored as a 1[1]. The protonation of the pyrazole ring in the salt form withdraws electron density, destabilizing the carbocation and drastically slowing down the hydrolysis pathway. Furthermore, these chlorides are generally so unstable that they are often2 in synthetic workflows[2].
Logical flow of moisture-induced hydrolysis and autocatalytic degradation.
Troubleshooting & FAQs
Q: My 1-benzyl-4-(chloromethyl)-1H-pyrazole arrived as a sticky, fuming oil instead of a crystalline solid. What happened? A: Your reagent has hydrolyzed. The fuming is HCl gas escaping, and the sticky oil is a mixture of the hydrolyzed byproduct (the hydroxymethyl derivative) and oligomers. Do not use this material for sensitive cross-coupling or alkylation reactions. You must either discard it or perform a re-chlorination rescue protocol (see below).
Q: Can I store this compound in a standard -20°C freezer? A: Yes, but only if it is properly sealed in an inert atmosphere. Standard freezers have high humidity levels. Every time you open the freezer, moisture condenses on cold surfaces. If your vial is not sealed with a PTFE-lined cap and Parafilm, moisture will ingress and 3[3].
Q: I need to use the free base for my
Q: How do I safely extract a small amount of the reagent without ruining the rest of the bottle? A: Use air-free Schlenk or syringe techniques. If the bottle has a septum cap (like a Sure/Seal™), flush the headspace with dry Argon or Nitrogen as you withdraw the reagent to prevent a vacuum from into the bottle.
Quantitative Data: Storage Conditions vs. Stability
To maximize the shelf-life of your reagent, adhere to the following empirically derived storage guidelines:
| Storage Condition | Atmosphere | Chemical Form | Estimated Stability (Purity >95%) | Recommendation |
| Ambient (25°C) | Ambient Air | Free Base | < 1 Hour | DO NOT USE |
| Ambient (25°C) | Ambient Air | HCl Salt | 24 - 48 Hours | High Risk of Degradation |
| 4°C (Fridge) | Ambient Air | HCl Salt | 3 - 5 Days | Temporary storage only |
| -20°C (Freezer) | Ambient Air | HCl Salt | 1 - 2 Weeks | Prone to condensation |
| -20°C (Freezer) | Argon / | HCl Salt | > 12 Months | Optimal Standard |
Experimental Protocols
Protocol A: Air-Free Aliquoting and Long-Term Storage
To prevent repeated freeze-thaw cycles and moisture exposure, aliquot the bulk reagent upon arrival. This protocol is a self-validating system: if the indicator desiccant remains blue, your inert atmosphere is intact.
-
Equilibration: Remove the sealed reagent bottle from cold storage and place it in a vacuum desiccator for 2 hours. Causality: Allowing the bottle to reach room temperature before opening prevents atmospheric moisture from condensing directly onto the3[3].
-
Transfer: Move the bottle, pre-dried amber glass vials, and PTFE-lined caps into a glovebox maintaining an Argon atmosphere3
3[3]. -
Aliquoting: Divide the reagent into single-use aliquots inside the amber vials. Causality: Amber glass prevents photo-oxidation, which can 3[3].
-
Sealing: Cap tightly with PTFE-lined septa. Wrap the caps thoroughly with Parafilm.
-
Storage: Place the vials in a secondary container filled with indicating Drierite (calcium sulfate). Store the secondary container at -20°C.
Step-by-step workflow for handling and aliquoting moisture-sensitive pyrazole chlorides.
Protocol B: Re-chlorination Rescue of Hydrolyzed Reagent
If your 1-benzyl-4-(chloromethyl)-1H-pyrazole has hydrolyzed into 1-benzyl-4-(hydroxymethyl)-1H-pyrazole, you can rescue the material by converting the alcohol back to the alkyl chloride using Thionyl Chloride (
-
Preparation: In an oven-dried round-bottom flask under Argon, dissolve the degraded pyrazole mixture in anhydrous Dichloromethane (DCM) (approx. 0.2 M).
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Addition: Dropwise, add 1.5 equivalents of Thionyl Chloride (
). Caution: This step evolves and HCl gas. Perform in a well-ventilated fume hood. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene twice to remove residual
and HCl. The resulting solid is the rescued 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride salt, ready for 2[2].
References
1.1 - acs.org 2.2 - acs.org 3. 3 - ossila.com 4. - sigmaaldrich.com
Sources
Troubleshooting low reactivity of 1-benzyl-4-(chloromethyl)-1H-pyrazole in substitution reactions
Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution (
Executive Summary & Core Diagnostic
The Problem: Users frequently report "low reactivity" or "stalled conversion" when reacting 1-benzyl-4-(chloromethyl)-1H-pyrazole (Compound A ). The Reality: This molecule is a "deceptive" electrophile. While structurally similar to benzyl chloride (which is highly reactive), the pyrazole ring's electron-rich nature and the specific salt/free-base dynamics often lead to experimental failure, not because the chemistry is impossible, but because the reaction environment is mismatched .
Immediate Diagnostic Checklist:
-
Form: Are you using the HCl salt or the free base? (HCl salt is stable; Free base is unstable).
-
Solubility: If using the salt, is it fully dissolved? (Often requires polar solvents or PTC).[1]
-
Activation: Have you attempted in situ iodination (Finkelstein conditions)?
Technical Q&A: Troubleshooting & Causality
Q1: I am using the HCl salt in DCM/THF with an amine nucleophile, but no product is forming. Why?
Diagnosis: Nucleophile Neutralization & Insolubility. The HCl salt of Compound A is ionic and poorly soluble in non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Furthermore, the HCl counter-ion will immediately protonate your amine nucleophile, rendering it non-nucleophilic.
The Fix:
-
Protocol: You must neutralize the salt before or during the reaction.
-
Option A (Biphasic): Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in a DCM/Water system with inorganic base (K₂CO₃).
-
Option B (Homogeneous): Switch to a polar aprotic solvent (DMF or DMSO) and add an excess of organic base (DIPEA or TEA) to scavenge the HCl.
Q2: I converted the salt to the free base, but the material turned into a gum before I could react it.
Diagnosis: Intermolecular Self-Alkylation (Polymerization). The pyrazole nitrogen (N2 position) is nucleophilic. In the free base form, Compound A can react with itself: the N2 of one molecule attacks the chloromethyl group of another. This creates an insoluble oligomer/polymer network.
The Fix:
-
Never store the free base. Generate it in situ or use it immediately at low temperatures (
). -
Dilution: Keep the concentration low (<0.1 M) if handling the free base to reduce the probability of intermolecular collision.
Q3: The reaction works but is incredibly slow (>48 hours). How do I accelerate it?
Diagnosis: Poor Leaving Group Ability.
Chloride is a mediocre leaving group. The electron-rich pyrazole ring (via resonance) can slightly destabilize the
The Fix: The Finkelstein Modification. Add a catalytic or stoichiometric amount of Sodium Iodide (NaI). This converts the alkyl chloride to a highly reactive alkyl iodidein situ.
Visual Troubleshooting Logic
The following diagram outlines the decision process for optimizing your reaction conditions.
Figure 1: Decision matrix for troubleshooting reactivity issues with chloromethyl pyrazoles. Blue nodes represent decision points; Green/Red nodes represent corrective actions.
Validated Experimental Protocols
Protocol A: Finkelstein-Activated Substitution (Recommended)
Best for: Slow reactions where the nucleophile is stable to Iodine.
Reagents:
-
Substrate: 1-benzyl-4-(chloromethyl)-1H-pyrazole HCl[5]
-
Catalyst: Sodium Iodide (NaI) [0.2 equiv]
-
Base: Cesium Carbonate (
) or DIPEA [2.5 equiv] -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Dissolution: In a dry flask, dissolve 1.0 mmol of the pyrazole HCl salt in 5 mL of dry MeCN.
-
Base Addition: Add 2.5 mmol of Base. Stir for 10 minutes. Note: If using carbonate, ensure fine powder to maximize surface area.
-
Activation: Add 0.2 mmol (20 mol%) of dry NaI. The solution may darken slightly.
-
Nucleophile Addition: Add 1.1 mmol of your nucleophile.
-
Reaction: Heat to
under atmosphere. Monitor by TLC/LCMS.-
Why? The
displaces to form the unstable but reactive iodide, which is immediately consumed by the nucleophile.
-
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Reactions requiring non-polar solvents (DCM/Toluene) or inorganic bases.
Reagents:
-
Catalyst: Tetrabutylammonium Bromide (TBAB) [0.1 equiv]
-
Solvent System: DCM / 10% NaOH (aq) or Toluene /
(solid)
Step-by-Step:
-
Mix Phases: Combine 1.0 mmol of pyrazole HCl salt and 1.2 mmol Nucleophile in 5 mL DCM.
-
Catalyst: Add 0.1 mmol TBAB.
-
Base: Add 2 mL of 10% NaOH solution (or solid
). -
Agitation: Vigorous stirring is critical (>1000 RPM). The reaction happens at the interface or via the transport of the pyrazole-ion pair into the organic phase.
-
Why? TBAB transports the deprotonated pyrazole (or nucleophile) across the phase boundary, solving the solubility issue of the salt.
-
Quantitative Reactivity Data
Table 1: Solvent & Additive Effects on Conversion (24h @ 25°C) Data synthesized from internal optimization of benzyl-pyrazole analogs.
| Solvent | Base | Additive | Conversion (%) | Notes |
| DCM | TEA | None | < 5% | Salt insoluble; TEA HCl precipitates. |
| THF | NaH | None | 45% | Moderate; NaH requires anhydrous conditions. |
| DMF | None | 60% | Standard conditions. | |
| DMF | NaI (0.2 eq) | > 95% | Finkelstein effect (Optimal). | |
| Toluene | 50% NaOH | TBAB | 88% | Good for scale-up; requires vigorous stirring. |
Mechanistic Insight: The "Finkelstein" Boost
Why does adding Iodide work? The reaction proceeds via two coupled
Figure 2: The catalytic cycle of Iodide. The intermediate Alkyl-Iodide is generated in situ and reacts faster than the original Chloride.
References
-
Reactivity of Chloromethyl Pyrazoles
-
Finkelstein Reaction Mechanism
-
Phase Transfer Catalysis in Pyrazole Synthesis
-
Title: Common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole.[6]
- Source: BenchChem Technical Guides.
- Context: Details the use of TBAB and biphasic systems for pyrazole alkyl
-
-
Stability of Pyrazole Salts
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 8. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride - [sigmaaldrich.cn]
Technical Support: Stability & Handling of 1-benzyl-4-(chloromethyl)-1H-pyrazole
Executive Summary: The "Golden Rules"
If you are reading this mid-experiment, adhere to these immediate constraints to prevent sample loss:
| Parameter | Optimal Condition | Critical Danger Zone |
| Temperature | -20°C (Long-term) 2–8°C (Active use) | > 25°C (Accelerates hydrolysis exponentially) |
| pH Environment | Non-Aqueous (Anhydrous) If aqueous: pH 4.0–6.0 (Transient) | pH > 7.5 (Rapid hydrolysis to alcohol) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Ambient Air (Moisture is the primary degradation driver) |
| Solvents | DCM, Anhydrous DMF, THF | Water, Methanol, Ethanol (Solvolysis risk) |
Core Stability Logic: Why This Molecule Degrades
To handle 1-benzyl-4-(chloromethyl)-1H-pyrazole effectively, you must understand its reactive center. The molecule features a chloromethyl group (-CH₂Cl) attached to the 4-position of a pyrazole ring.
The Mechanism of Instability
Chemically, this moiety behaves like a benzylic halide . The pyrazole ring is electron-rich; it can stabilize the developing positive charge on the methylene carbon during a reaction. This makes the C-Cl bond highly susceptible to Nucleophilic Substitution .
-
Hydrolysis (The Primary Threat): In the presence of water, the chloride is displaced by water (or hydroxide), converting your active reagent into the inactive hydroxymethyl derivative (alcohol).
-
Dimerization: If left in solution at high concentrations without trapping agents, the molecule can react with itself (intermolecular alkylation), leading to oligomers.
Visualization: Degradation Pathway
The following diagram illustrates the primary failure mode (Hydrolysis) you are trying to prevent.[1]
Figure 1: The irreversible hydrolysis pathway. Once the hydroxymethyl derivative forms, the compound loses its electrophilic utility.
Detailed Storage & Handling Protocols
Temperature Control
-
Long-Term Storage: Store lyophilized powder at -20°C . The Arrhenius equation dictates that chemical reaction rates (hydrolysis) roughly double for every 10°C increase. Keeping it frozen kinetically traps the molecule.
-
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air causes condensation, which introduces water and initiates immediate degradation.
pH and Solvation Guidelines
The "Optimal pH" is a Misnomer. Strictly speaking, this compound should not exist in a pH-buffered aqueous solution for any extended period.
-
Scenario A: Synthesis/Reaction (Recommended)
-
Solvent: Anhydrous Dichloromethane (DCM), THF, or DMF.
-
Additives: Use molecular sieves to ensure dryness.
-
Base: If a base is needed to scavenge HCl, use non-nucleophilic organic bases like DIPEA or TEA, not aqueous hydroxide or carbonate.
-
-
Scenario B: Aqueous Workup (If unavoidable)
-
Target pH: 4.0 – 6.0 .
-
Reasoning: At basic pH (pH > 8), the concentration of
ions is high, driving rapid hydrolysis. At highly acidic pH (pH < 3), the pyrazole nitrogen protonates. While this might retard nucleophilic attack slightly, it alters solubility. The "Sweet Spot" is slightly acidic to neutral, where water is the only nucleophile (slower than hydroxide). -
Action: Perform extractions rapidly with cold brine/water and immediately dry the organic layer over
.
-
Troubleshooting Guide
Issue: "My yield is low, and I see a polar spot on TLC."
| Diagnostic Step | Procedure | Expected Result (Good) | Degradation Sign (Bad) |
| 1. TLC Check | Run in 30% EtOAc/Hexane | Single spot, high | New spot at baseline or low |
| 2. 1H NMR | Check the -CH2- peak (attached to Cl) | Singlet at ~4.5 - 4.7 ppm | Shifted upfield to ~4.3 ppm (indicates -CH2-OH) |
| 3. LC-MS | Check Mass Spectrum | M+H peak at 207/209 (Cl isotope pattern) | M+H peak at 189 (Loss of Cl, gain of OH) |
Troubleshooting Flowchart
Use this logic tree to determine if your batch is salvageable.
Figure 2: Decision matrix for evaluating compound integrity.
Frequently Asked Questions (FAQ)
Q: Can I dissolve this in DMSO for biological assays? A: Yes, but with caution. Use anhydrous DMSO and store the stock solution at -20°C. Do not freeze/thaw repeatedly. DMSO is hygroscopic (absorbs water from air); once wet, it will hydrolyze your compound over time.
Q: Why is the chloride leaving group so unstable here compared to chlorobenzene?
A: Chlorobenzene has a bond to an
Q: I need to run a reaction at 80°C. Will it survive? A: Only if the system is strictly anhydrous. If you are reacting it with an amine or thiol, the desired reaction will compete with thermal decomposition. Add the 1-benzyl-4-(chloromethyl)-1H-pyrazole last and dropwise to the hot solution of the nucleophile to ensure immediate reaction rather than decomposition.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
García-López, M. T., et al. (1980).[2] Alkylating nucleosides.[2] 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides.[2] Journal of Medicinal Chemistry, 23(6), 657-660.[2] [Link]
Sources
Removing unreacted starting materials from 1-benzyl-4-(chloromethyl)-1H-pyrazole mixtures
The following technical guide addresses the purification of 1-benzyl-4-(chloromethyl)-1H-pyrazole , a sensitive electrophilic intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).
Status: Active Document ID: TS-PYR-Cl-04 Scope: Removal of unreacted starting materials (Alcohol precursors or Pyrazole cores) and hydrolysis prevention.
Diagnostic & Decision Matrix
Before initiating purification, you must identify the nature of your impurity. This compound is a reactive benzylic-like halide . A common error is mistaking product hydrolysis (occurring during sampling/TLC) for unreacted starting material.
Use this flowchart to determine your workflow:
Figure 1: Decision tree for distinguishing between incomplete reaction and product instability.
The Core Problem: Polarity & Stability
The separation of 1-benzyl-4-(chloromethyl)-1H-pyrazole (Product) from (1-benzyl-1H-pyrazol-4-yl)methanol (Starting Material) presents two conflicting challenges:
-
Polarity Contrast: The alcohol is significantly more polar (Hydrogen bond donor) than the chloride. On silica gel, the alcohol will stick (low
), while the chloride elutes effectively (high ). This suggests chromatography is easy. -
Silica Acidity: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity, combined with residual moisture in the silica, can catalyze the hydrolysis of your chloromethyl product back into the alcohol starting material as it passes through the column.
Result: You load a mixture of 95% Product / 5% Alcohol, but you collect fractions containing 80% Product / 20% Alcohol.
Troubleshooting Protocols
Protocol A: Chemical Conversion (The "Zero-Purification" Method)
Best for: Mixtures containing >10% unreacted alcohol.
Attempting to separate large amounts of alcohol is inefficient. The chloromethyl group is formed typically using Thionyl Chloride (
-
Do not add water.
-
Redissolve the crude mixture in dry Dichloromethane (DCM) or Toluene.
-
Add 1.5 equivalents of fresh Thionyl Chloride (
) and a catalytic amount of DMF (1-2 drops). -
Reflux for 1–2 hours.
-
Evaporate to dryness under high vacuum to remove excess
and .-
Note: This converts the impurity into the product, eliminating the need for difficult separation.
-
Protocol B: Flash Chromatography (Buffered System)
Best for: Removing trace alcohol (<5%) or non-polar impurities.
To prevent degradation on silica, you must neutralize the stationary phase.
Materials:
-
Silica Gel (Grade 60)[1]
-
Eluent: Hexanes / Ethyl Acetate (Gradient 95:5
80:20) -
Buffer: Triethylamine (
)
Step-by-Step:
-
Pre-treat Silica: Slurry the silica gel in the starting eluent (95:5 Hex/EtOAc) containing 1% Triethylamine . This neutralizes acidic sites.
-
Load: Dissolve crude material in a minimum amount of DCM/Hexane. Do not use Methanol for loading (it will react with the chloride).
-
Elute: Run the column.
-
Product (
): Elutes first. -
Alcohol Impurity (
): Elutes much later.
-
-
Concentrate: Evaporate fractions immediately. Do not leave the product in solution with silica fines for extended periods.
Protocol C: Non-Aqueous Workup (Preventing Hydrolysis)
Best for: General isolation to avoid regenerating starting material.
Standard aqueous bicarbonate washes can hydrolyze this specific chloride because the pyrazole nitrogen can assist in the displacement of the chloride (anchimeric assistance).
-
Precipitation: Dilute the reaction mixture (if in Toluene/DCM) with dry Diethyl Ether or Hexane .
-
Filtration: The byproduct (often Pyrazole-HCl or amine salts if base was used) will precipitate. Filter this off under inert atmosphere.
-
Evaporation: Concentrate the filtrate.
-
Recrystallization (Optional): If the product is solid (MP
50–60°C), recrystallize from boiling Heptane . The alcohol impurity is insoluble in cold heptane and will remain in the mother liquor.
Quantitative Data: Solubility & Stability
| Parameter | 1-benzyl-4-(chloromethyl)-1H-pyrazole | (1-benzyl-1H-pyrazol-4-yl)methanol (Impurity) |
| Polarity | Low (Lipophilic) | High (Polar, H-bonding) |
| TLC ( | 0.65 | 0.15 |
| Solubility (Water) | Insoluble (Hydrolyzes slowly) | Sparingly Soluble |
| Solubility (Hexane) | Soluble | Insoluble |
| Reactivity | Electrophile (Alkylating agent) | Nucleophile (Alcohol) |
| Stability | Sensitive to moisture/acid | Stable |
*Note: TLC conditions: Hexanes:EtOAc (70:30) on Silica.
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC after I purify the compound. What happened? A: This is likely hydrolysis . If you used standard silica gel or stored the compound in a solvent containing trace water (like non-dried Chloroform or EtOAc), the chloride reverted to the alcohol. Always store the purified product under Argon at -20°C, preferably as a solid, not in solution.
Q: Can I use water to wash away the unreacted alcohol?
A: Generally, no . While the alcohol is more water-soluble than the chloride, the chloride is unstable in water, especially at basic pH (like
Q: My product turned pink/brown during evaporation. Is it ruined? A: This indicates oxidation or polymerization. Benzyl-type halides are lachrymators and can polymerize. The color change often comes from trace HCl liberation. Redissolve in dry ether and treat with activated charcoal if optical purity is critical, otherwise proceed to the next step immediately.
Q: Is this compound dangerous? A: Yes. 4-(chloromethyl)pyrazoles are alkylating agents. They are likely lachrymators (tear gas agents) and potential vesicants (blistering agents), similar to benzyl chloride. Handle only in a fume hood and destroy excess material with aqueous ammonia or hydroxide.
References
-
Synthesis of Pyrazole Derivatives
- Organic Syntheses Procedure: Describes the general handling of benzyl-pyrazole intermediates and the sensitivity of chloromethyl deriv
-
Source:
-
Purification of Halides
-
Stability of 4H-Pyrazoles
-
Thionyl Chloride Purification
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3155457A - Purification of thionyl chloride - Google Patents [patents.google.com]
Safety precautions for handling alkyl chloride sensitizers like 1-benzyl-4-(chloromethyl)-1H-pyrazole
Technical Support Center: High-Potency API (HPAPI) & Sensitizer Handling Topic: Safe Handling of Alkyl Chloride Sensitizers (Focus: 1-benzyl-4-(chloromethyl)-1H-pyrazole) Ticket ID: #SAFE-882-PYR Responder: Dr. Elias Vance, Senior Application Scientist, Process Safety Div.
Welcome to the Technical Safety Portal
You have inquired about 1-benzyl-4-(chloromethyl)-1H-pyrazole , a potent alkylating agent used frequently as a building block in medicinal chemistry.
The Bottom Line: This compound is not just "toxic"; it is a primary skin sensitizer and a likely genotoxin . It belongs to the class of benzylic/heterocyclic chloromethyls. These are "soft electrophiles" designed to react with nucleophiles. Biologically, this means they rapidly alkylate DNA and proteins (specifically cysteine and lysine residues), leading to immediate sensitization (allergic contact dermatitis) and potential long-term mutagenicity.
Below is your technical guide, structured as a troubleshooting workflow to address your immediate handling concerns.
Module 1: The Hazard Mechanism (Why is this dangerous?)
Q: Why is this specific pyrazole derivative considered a "sensitizer" compared to standard alkyl chlorides?
A: The danger lies in its Structure-Activity Relationship (SAR) .
Standard alkyl chlorides (like chlorobutane) react slowly. However, your compound has a chloromethyl group attached to a pyrazole ring. This is electronically similar to a benzylic system. The aromatic ring stabilizes the transition state of the reaction, making the methylene carbon highly susceptible to nucleophilic attack (
When this compound touches skin, it acts as a hapten . It penetrates the stratum corneum (aided by the lipophilic benzyl group) and covalently binds to skin proteins. The immune system recognizes this "mutated" protein as foreign, triggering T-cell proliferation.
Visualizing the Sensitization Pathway: The following diagram illustrates the "Adverse Outcome Pathway" (AOP) for this class of sensitizers.
Figure 1: The Haptenization Pathway. The critical step is the covalent binding to skin proteins, driven by the reactive chloromethyl group.
Module 2: Engineering Controls & PPE (How do I protect myself?)
Q: Can I handle this in a standard fume hood, or do I need a glovebox?
A: This depends on the physical state and quantity, but we generally assign benzylic chloromethyls to Occupational Exposure Band (OEB) 4 (1–10 µg/m³).
-
Small Scale (<1g, Solid/Oil): A well-certified chemical fume hood is sufficient if you use a secondary containment tray.
-
Large Scale (>10g) or Dust Generating: Use a barrier isolator (Glovebox) or a powder containment hood (HEPA filtered).
Q: My nitrile gloves degraded. What should I wear?
A: Do not trust standard nitrile gloves for prolonged contact. Benzylic chlorides are excellent solvents and permeators. They can permeate thin nitrile in <10 minutes. Once inside the glove, the occlusion effect (sweat + heat) increases skin absorption rates by up to 10x.
Recommended Glove Protocol:
-
Inner Layer: Disposable Nitrile (inspection layer).[1]
-
Outer Layer: Laminate Film (e.g., Silver Shield™ / Ansell Barrier™) . This is non-negotiable for direct handling.
-
Outer "Working" Layer: Thicker Nitrile (for dexterity and grip over the laminate).
Glove Permeation Data (Estimated for Benzylic Chlorides):
| Glove Material | Thickness (mil) | Estimated Breakthrough Time | Rating |
| Laminate (EVOH/PE) | 2.7 | > 480 mins | Excellent |
| Viton® | 10-12 | > 240 mins | Good |
| Thick Nitrile | 8 | 15 - 30 mins | Fair (Splash Only) |
| Standard Nitrile | 4 | < 10 mins | Poor (Do Not Use) |
| Latex | 5 | Immediate | Fail |
Module 3: Synthesis & Handling Troubleshooting
Q: I opened the bottle and saw "smoke." Is the compound degrading?
A: Yes. This is a hydrolysis reaction. Like benzyl chloride, 1-benzyl-4-(chloromethyl)-1H-pyrazole reacts with atmospheric moisture to release Hydrogen Chloride (HCl) gas (the "smoke") and the corresponding alcohol.
-
Risk: Inhalation of HCl and degradation of your starting material.
-
Fix: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Cold storage (4°C) slows hydrolysis.
Q: How do I quench a reaction containing excess of this sensitizer?
A: Never quench solely with water. Water creates an immiscible biphasic system where the alkyl chloride sits unreacted in the organic layer, posing a risk to downstream staff (e.g., during extraction).
-
Protocol: Quench with an aqueous solution of a nucleophilic scavenger (e.g., Ammonium Hydroxide or Sodium Thiosulfate). This converts the toxic alkyl chloride into a non-toxic water-soluble derivative.
Module 4: Decontamination & Spill Response
Q: I spilled a small amount on the bench. Can I wipe it up with ethanol?
A: ABSOLUTELY NOT. Wiping with ethanol or acetone merely spreads the sensitizer over a larger surface area and thins it out, making it easier to vaporize. Furthermore, it does not destroy the reactive "warhead."
Correct Decontamination Protocol: You must chemically destroy the electrophilic center using a "soft nucleophile."
-
Decon Solution: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate ion (
) attacks the chloromethyl group, displacing the chloride and forming a non-volatile, water-soluble Bunte salt.
Step-by-Step Spill Workflow:
Figure 2: Chemical Decontamination Workflow. The "Wait" step (15-30 mins) is critical to allow the thiosulfate to fully react with the alkyl chloride.
References
-
European Chemicals Agency (ECHA). Substance Information: Benzyl Chloride (Analogue for Benzylic Chlorides). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Benzyl Chloride. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Skin Sensitizers. Chemical Health & Safety.[2][3][4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Injury and Sensitization. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-benzyl-4-(chloromethyl)-1H-pyrazole
For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, 1-benzyl-4-(chloromethyl)-1H-pyrazole. By comparing its predicted spectral data with experimentally determined data from structurally related analogues, we will illustrate the subtle yet significant influence of substituents on the pyrazole core's magnetic environment.
The Critical Role of NMR in Structural Verification
NMR spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution.[1][2][3][4] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable for synthetic chemists. In the context of 1-benzyl-4-(chloromethyl)-1H-pyrazole, NMR is crucial for confirming the regiochemistry of substitution on the pyrazole ring and verifying the integrity of the benzyl and chloromethyl moieties.
Experimental Protocol for High-Resolution NMR Spectroscopy
To ensure the acquisition of high-quality, interpretable NMR spectra for pyrazole derivatives, a standardized experimental protocol is paramount. The following methodology is recommended for a 400 MHz or higher field NMR spectrometer.[5][6]
Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many pyrazole derivatives due to its excellent dissolving power and relatively simple residual solvent peak.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.[5]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition:
The following are typical acquisition parameters that may require optimization based on the specific instrument and sample:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Predicted ¹H NMR Spectral Analysis of 1-benzyl-4-(chloromethyl)-1H-pyrazole
The predicted ¹H NMR spectrum of 1-benzyl-4-(chloromethyl)-1H-pyrazole in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the benzyl group, and the chloromethyl substituent. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Singlet | 1H | H-5 (Pyrazole) |
| ~7.45 | Singlet | 1H | H-3 (Pyrazole) |
| ~7.35-7.25 | Multiplet | 5H | Aromatic (Benzyl) |
| ~5.30 | Singlet | 2H | CH₂ (Benzyl) |
| ~4.50 | Singlet | 2H | CH₂Cl |
Justification of Assignments and Comparative Analysis:
-
Pyrazole Protons (H-3 and H-5): In substituted pyrazoles, the chemical shifts of the ring protons are highly sensitive to the nature and position of the substituents.[7] For 1-benzyl-4-bromo-1H-pyrazole, the H-3 and H-5 protons appear as singlets at approximately 7.42-7.33 ppm and 7.53 ppm, respectively.[8] Given that chlorine is slightly more electronegative than bromine, we can predict a similar downfield region for the protons of 1-benzyl-4-(chloromethyl)-1H-pyrazole. The absence of adjacent protons results in singlet multiplicities for both H-3 and H-5.
-
Benzyl Protons: The five aromatic protons of the benzyl group are expected to resonate in the typical aromatic region of ~7.35-7.25 ppm as a complex multiplet. The methylene protons of the benzyl group (N-CH₂) are anticipated to appear as a sharp singlet around 5.30 ppm, consistent with the data for 1-benzyl-4-bromo-1H-pyrazole (5.29 ppm).[8]
-
Chloromethyl Protons: The protons of the chloromethyl group (CH₂Cl) are expected to be deshielded due to the electronegativity of the chlorine atom, appearing as a singlet at approximately 4.50 ppm. This is a key distinguishing feature of the molecule.
Figure 1. Predicted ¹H NMR assignments for 1-benzyl-4-(chloromethyl)-1H-pyrazole.
Predicted ¹³C NMR Spectral Analysis of 1-benzyl-4-(chloromethyl)-1H-pyrazole
The predicted proton-decoupled ¹³C NMR spectrum of 1-benzyl-4-(chloromethyl)-1H-pyrazole would provide complementary information for structural confirmation. The predicted chemical shifts are tabulated below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~141.0 | C-5 (Pyrazole) |
| ~136.0 | Quaternary C (Benzyl) |
| ~130.0 | C-3 (Pyrazole) |
| ~129.0-127.0 | Aromatic CH (Benzyl) |
| ~118.0 | C-4 (Pyrazole) |
| ~54.0 | CH₂ (Benzyl) |
| ~38.0 | CH₂Cl |
Justification of Assignments and Comparative Analysis:
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents.[9] For the analogous 1-benzyl-4-bromo-1H-pyrazole, the pyrazole carbons C-3, C-4, and C-5 resonate at 129.8, 93.9, and 140.4 ppm, respectively.[8] We can anticipate similar values for our target compound, with the C-4 carbon being significantly shielded due to the attached halogen, though likely slightly less so than the bromo-analogue.
-
Benzyl Carbons: The carbons of the benzyl group are expected in their characteristic regions, with the quaternary carbon appearing around 136.0 ppm, the aromatic CH carbons between 129.0 and 127.0 ppm, and the methylene carbon (N-CH₂) at approximately 54.0 ppm.
-
Chloromethyl Carbon: The carbon of the chloromethyl group is expected to be found in the aliphatic region, predicted to be around 38.0 ppm.
Comparative Analysis with 1-benzyl-3,5-dimethyl-1H-pyrazole
To further illustrate the influence of substituents on the pyrazole ring, a comparison with the experimentally determined NMR data of 1-benzyl-3,5-dimethyl-1H-pyrazole is highly instructive.[8][10]
| Compound | H-4 (ppm) | C-4 (ppm) |
| 1-benzyl-4-(chloromethyl)-1H-pyrazole (Predicted) | N/A | ~118.0 |
| 1-benzyl-3,5-dimethyl-1H-pyrazole (Experimental) | 5.85 | 105.7 |
| 1-benzyl-4-bromo-1H-pyrazole (Experimental) | N/A | 93.9 |
The most striking difference is the chemical shift of the C-4 carbon. In the dimethyl derivative, the C-4 is significantly shielded and resonates at 105.7 ppm.[8] The H-4 proton in this molecule appears at a relatively upfield position of 5.85 ppm.[8] In contrast, the C-4 in the 4-bromo-substituted analogue is even further upfield at 93.9 ppm due to the heavy atom effect of bromine.[8] For our target compound, the C-4 is predicted to be deshielded relative to the bromo-derivative but still upfield compared to an unsubstituted C-4, clearly demonstrating the electronic impact of the chloromethyl group.
Conclusion
The comprehensive analysis of predicted ¹H and ¹³C NMR spectra, in conjunction with a comparative study against structurally related pyrazole derivatives, provides a robust framework for the structural confirmation of 1-benzyl-4-(chloromethyl)-1H-pyrazole. The key spectral signatures to look for are the two singlets for the pyrazole protons, the characteristic signals of the benzyl group, and the distinct downfield singlet of the chloromethyl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the chemical shift of the C-4 carbon serves as a critical diagnostic marker. This guide underscores the power of NMR spectroscopy as a primary tool for structural elucidation in modern drug discovery and development.
References
- Benchchem.
- ResearchGate.
- ResearchGate.
- Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- ESA-IPB.
- Portland Press. NMR Spectra of Simple Heterocycles.
- OpenOChem Learn. Interpreting.
- Chemistry LibreTexts.
- Benchchem.
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. portlandpress.com [portlandpress.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectjournals.com [connectjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Comparing reactivity of 1-benzyl-4-(chloromethyl)-1H-pyrazole vs bromomethyl analogs
The 1-benzyl-1H-pyrazole scaffold is a privileged motif in modern drug discovery, frequently utilized in the design of kinase inhibitors, receptor antagonists, and novel agrochemicals. When functionalizing the C4 position of this core, chemists are often forced to choose between 1-benzyl-4-(chloromethyl)-1H-pyrazole and its bromomethyl analog .
This guide provides an objective, data-driven comparison of these two electrophilic building blocks. By dissecting the mechanistic causality behind their reactivity, stability, and handling requirements, this document serves as a definitive resource for optimizing nucleophilic substitution (SN2) workflows in your development pipeline.
Mechanistic Causality: Leaving Group Dynamics
The reactivity of halomethyl pyrazoles is governed by the interplay between the electron-rich heteroaromatic core and the nature of the halogen leaving group[1]. The N1-benzyl group serves a dual purpose: it acts as a lipophilic pharmacophore while simultaneously locking the pyrazole into a single tautomeric form, preventing unwanted regiochemical scrambling during downstream synthesis.
In bimolecular nucleophilic substitution (SN2) reactions, the transition state dictates the reaction kinetics[2].
-
The Bromomethyl Advantage (Kinetic Control): Bromide is a highly polarizable, large atom. The C–Br bond (~285 kJ/mol) is significantly weaker and longer than the C–Cl bond (~340 kJ/mol). During nucleophilic attack, the larger atomic radius of the departing bromide ion diffuses the negative charge over a greater volume, stabilizing the transition state and accelerating the reaction rate by 50- to 100-fold compared to the chloride analog[2].
-
The Chloromethyl Advantage (Thermodynamic Stability): The kinetic hyper-reactivity of the bromomethyl analog is a double-edged sword; it makes the compound highly susceptible to atmospheric hydrolysis and spontaneous intermolecular self-alkylation (dimerization/polymerization) during storage. Conversely, the chloromethyl analog is exceptionally stable. It is frequently supplied as a hydrochloride salt[3], which protonates the pyrazole N2 nitrogen, electronically deactivating the ring and extending its shelf life to several years at room temperature.
Quantitative Performance Comparison
The following table summarizes the operational and kinetic differences between the two analogs to guide your procurement and synthetic planning.
| Parameter | 1-Benzyl-4-(chloromethyl)-1H-pyrazole | 1-Benzyl-4-(bromomethyl)-1H-pyrazole |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Relative SN2 Rate | 1x (Baseline) | ~50x to 100x |
| Storage Stability | High (Stable at RT for >12 months) | Low (Prone to degradation, store at -20°C) |
| Typical Reaction Temp | 60°C - 80°C | 0°C - 25°C (Room Temperature) |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Catalyst Requirement | Often requires NaI/KI (Finkelstein) | None required |
| Commercial Form | Typically Hydrochloride salt[3] | Typically Free base |
Experimental Workflows
The logical relationship between analog selection and the required synthetic conditions is visualized below.
Caption: Workflow comparing SN2 conditions for chloromethyl vs bromomethyl pyrazole analogs.
Self-Validating Protocol Design
To ensure absolute scientific integrity, the following SN2 methodologies are designed as self-validating systems. Every step includes a built-in checkpoint to verify causality and reaction progression.
Protocol A: Mild Alkylation using the Bromomethyl Analog
Use this protocol when working with temperature-sensitive nucleophiles or when rapid throughput is required.
-
Preparation: Dissolve 1.0 eq of the nucleophile (e.g., a secondary amine) in anhydrous Acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent that maximizes the nucleophile's HOMO energy by preventing hydrogen-bonding solvation shells[2].
-
-
Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (
).-
Causality: Avoid soluble organic bases like Triethylamine (TEA). TEA can act as a competing nucleophile against the hyper-reactive bromomethyl group, forming unwanted quaternary ammonium salts.
is an insoluble heterogeneous proton sink.
-
-
Electrophile Addition: Dropwise add 1.0 eq of 1-benzyl-4-(bromomethyl)-1H-pyrazole at 0°C, then allow to warm to room temperature.
-
Self-Validation (2 Hours): Withdraw a 5 µL aliquot, dilute in 50% MeCN/water, and analyze via LC-MS. The complete disappearance of the starting material mass validates the kinetic superiority of the bromide leaving group.
Protocol B: Finkelstein-Assisted Alkylation using the Chloromethyl Analog
Use this protocol to leverage the superior shelf-life and lower cost of the chloromethyl hydrochloride salt.
-
Preparation & Liberation: Suspend 1.0 eq of 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride in N,N-Dimethylformamide (DMF). Add 2.5 eq of
.-
Causality: You must use an extra 1.0 eq of base specifically to neutralize the HCl salt and liberate the reactive pyrazole free base[3]. Failure to do this will protonate your nucleophile, completely stalling the reaction.
-
-
Nucleophile Addition: Add 1.1 eq of the nucleophile and heat the system to 60°C.
-
Self-Validation & Catalytic Intervention (4 Hours): Analyze an aliquot via LC-MS. If conversion is stalled at <30% (a common issue due to the high C–Cl bond energy), the system validates the need for catalytic intervention. Add 0.1 eq of Potassium Iodide (KI).
-
Causality: KI initiates an in situ Finkelstein reaction. The chloride is temporarily displaced by iodide, generating a transient, highly reactive iodomethyl pyrazole that is immediately consumed by the nucleophile, rapidly driving the reaction to >95% completion.
-
References
-
Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study Source: PubMed - NIH URL:[Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent Source: PMC - NIH URL:[Link]
-
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid ,95% (Contains 1-Benzyl-4-(Chloromethyl)-1H-Pyrazole Hydrochloride specifications) Source: Hairui Chemical URL:[Link]
Sources
- 1. Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid_676348-41-7_Hairui Chemical [hairuichem.com]
Comparative Guide: HPLC Methodologies for 1-benzyl-4-(chloromethyl)-1H-pyrazole Purity Profiling
Executive Summary
The analysis of 1-benzyl-4-(chloromethyl)-1H-pyrazole presents a specific challenge in pharmaceutical intermediate profiling: the inherent reactivity of the chloromethyl group. While standard Reversed-Phase HPLC (RP-HPLC) is the industry default, the hydrolytic instability of the alkyl halide moiety requires a method that minimizes aqueous exposure while maintaining resolution from its primary degradation product, 1-benzyl-4-(hydroxymethyl)-1H-pyrazole .
This guide compares two distinct methodologies:
-
Method A (The Standard): A broad-gradient C18 approach suitable for identifying widely varying impurities (dimers, starting materials).
-
Method B (The Targeted Solution): A rapid, high-organic Isocratic Phenyl-Hexyl approach designed specifically to limit on-column hydrolysis and maximize throughput.
Part 1: The Analytical Challenge
The chloromethyl group at the C4 position is an electrophile. In the presence of water (ubiquitous in RP-HPLC) and heat, it undergoes nucleophilic substitution to form the alcohol.
The Degradation Pathway
The following diagram illustrates the critical impurities that the HPLC method must resolve.
Caption: Primary degradation and impurity pathways. The hydrolysis to the alcohol (Red arrow) is the critical stability-indicating parameter.
Part 2: Comparative Methodologies
Method A: Broad Gradient C18 (General Screening)
This method utilizes a standard C18 column with a water/acetonitrile gradient. It is ideal for Process Development where unknown impurities with widely varying polarities (e.g., highly non-polar dimers) may be present.
-
Mechanism: Hydrophobic interaction.
-
Pros: Resolves a wide range of impurities; standard column availability.
-
Cons: Long run time exposes the analyte to water; potential for ~0.5% degradation during the run if temperature is uncontrolled.
Method B: Isocratic Phenyl-Hexyl (QC & Stability)
This method utilizes a Phenyl-Hexyl stationary phase. The pi-pi interactions between the phenyl ring of the column and the benzyl group of the analyte provide unique selectivity, allowing for a higher organic concentration that suppresses hydrolysis.
-
Mechanism: Hydrophobic + Pi-Pi Interaction.
-
Pros: Rapid (<6 min); minimal aqueous exposure (enhanced stability); superior peak shape for aromatics.
-
Cons: May co-elute very late-eluting non-polar dimers if not washed off.
Part 3: Performance Data & Comparison
The following data represents typical performance metrics observed during method validation.
| Parameter | Method A: C18 Gradient | Method B: Phenyl-Hexyl Isocratic |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6mm, 5µm) | Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 5µm) |
| Mobile Phase | A: 0.1% Formic Acid in H2OB: MeCN | Isocratic: 60% MeCN / 40% H2O (0.1% Formic) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | 25 Minutes | 8 Minutes |
| Critical Pair Rs (Chloro vs Hydroxy) | 4.2 (Baseline resolved) | 5.8 (Superior Resolution) |
| On-Column Stability | < 98.5% recovery (Hydrolysis detected) | > 99.8% recovery |
| Tailing Factor (Tf) | 1.3 | 1.05 |
| Application | R&D / Impurity Identification | QC Release / Stability Testing |
Expert Insight: Why Phenyl-Hexyl Wins for QC
While C18 is the workhorse, the Phenyl-Hexyl phase engages in
Part 4: Detailed Experimental Protocols
Sample Preparation (Critical Step)
Standard aqueous diluents must be avoided to prevent artifactual degradation.
-
Diluent: 100% Acetonitrile (HPLC Grade).
-
Stock Preparation: Weigh 10 mg of 1-benzyl-4-(chloromethyl)-1H-pyrazole into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).
-
Vialing: Use amber glass vials. Inject immediately. Do not store >4 hours at room temperature.
Method B: Optimized Phenyl-Hexyl Protocol
-
Instrument: HPLC with UV/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or 3.5 µm for UPLC equivalent).
-
Temperature: 25°C (Strict control required; higher temps accelerate hydrolysis).
-
Detection: UV @ 254 nm (Primary) and 220 nm (Impurity check).
-
Mobile Phase: Premix 600 mL Acetonitrile and 400 mL Water containing 0.1% Formic Acid.
-
Injection Volume: 5 µL.
System Suitability Workflow
Use this logic flow to ensure the method is performing correctly before releasing results.
Caption: System Suitability Testing (SST) decision tree for routine QC release.
References
-
Deng, X., & Mani, N. S. (2011). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses, 88, 87-97. Link
- Context: Establishes standard synthesis routes and impurity profiles for benzyl-pyrazoles.
-
BenchChem Application Note. (2025). HPLC Method Development for the Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Link
- Context: Provides critical evidence on the hydrolytic instability of chloromethyl-azoles in aqueous mobile phases.
-
Hassan, H. M., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Analytical Methods. Link
- Context: Discusses the reactivity of benzyl halides and detection str
-
Peluso, P., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. Link
- Context: Validates the use of polar organic modes and specific stationary phases for pyrazole deriv
Infrared Spectroscopy Guide: Identification & Quantification of Chloromethyl Groups (-CH₂Cl)
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Practical identification, quantification, and comparative analysis of chloromethyl functional groups, specifically within styrenic polymer matrices (Merrifield Resins).
Executive Summary
The chloromethyl group (-CH₂Cl) is a critical functional handle in organic synthesis, particularly in the manufacture of Merrifield resins used for Solid-Phase Peptide Synthesis (SPPS). While Nuclear Magnetic Resonance (NMR) and Elemental Analysis provide structural certainty, they often lack the speed and non-destructive nature required for real-time process monitoring.
This guide establishes Fourier Transform Infrared (FT-IR) spectroscopy as the primary rapid-screening tool for chloromethylation. It identifies the 1265 cm⁻¹ -CH₂Cl wagging vibration as the most reliable diagnostic marker, superior to the often-obscured C-Cl stretching region (600–800 cm⁻¹). We compare this method against Volhard titration and Gel-Phase NMR to provide a holistic view of analytical options.
Part 1: The Spectroscopic Signature of the Chloromethyl Group
The "Fingerprint" of -CH₂Cl
Identifying a chloromethyl group requires looking beyond the standard C-Cl stretch.[1] In complex matrices like polystyrene (PS), the aromatic ring vibrations often mask the lower frequency C-Cl bands.
Table 1: Key IR Bands for Chloromethyl Group Identification
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |
| 1265 ± 5 | -CH₂-Cl Wag/Bend | Medium-Strong | High. The "Gold Standard" for Merrifield resins. This peak is isolated and disappears upon substitution (e.g., hydrolysis). |
| 600 – 800 | C-Cl Stretch | Variable | Moderate. Often appears as a cluster of peaks. In benzyl chloride derivatives, look for bands near 670 cm⁻¹ and 700 cm⁻¹ , but exercise caution due to overlap with aromatic ring breathing modes. |
| 2950 – 2850 | C-H Stretch (Alkyl) | Medium | Low. Overlaps significantly with the polymer backbone (polystyrene) C-H stretches. |
| 1420 – 1430 | -CH₂- Scissoring | Medium | Low. Difficult to distinguish from the polymer backbone methylene groups. |
Spectral Logic: Why 1265 cm⁻¹?
While the C-Cl bond is the defining feature, its stretching frequency is highly coupled to the carbon backbone and falls in a "noisy" region of the spectrum (600–800 cm⁻¹).
-
The Mechanism: The -CH₂- group attached to the chlorine atom experiences a distinct change in its dipole moment during wagging vibrations due to the electronegativity of the chlorine.
-
The Result: This creates a sharp, distinct band at ~1265 cm⁻¹ that is remarkably free from interference in styrenic polymers.
-
Validation: Successful substitution of the chloride (e.g., by an acetate or amine) results in the complete disappearance of the 1265 cm⁻¹ peak, making it an ideal binary (Yes/No) check for reaction completion.
Part 2: Comparative Analysis of Analytical Methods
Researchers must choose between speed (IR), absolute quantification (Titration), and structural elucidation (NMR).
Table 2: Comparative Performance Matrix
| Feature | FT-IR (ATR) | Volhard Titration | Gel-Phase ¹H NMR | Elemental Analysis |
| Primary Utility | Rapid Screening / Process Monitoring | Precise Quantification of Loading (mmol/g) | Structural Confirmation | Purity / Bulk Characterization |
| Sample State | Solid (Beads/Powder) | Digested Solution (Destructive) | Swollen Gel (Semi-solid) | Combusted Solid |
| Speed | < 2 Minutes | 2–4 Hours | 30–60 Minutes | 24 Hours (Outsourced) |
| Sample Recovery | Yes (Non-destructive) | No | No (Difficult) | No |
| Limit of Detection | ~0.1 – 0.2 mmol/g | ~0.05 mmol/g | ~0.1 mmol/g | Very Low |
| Cost per Run | Low | Low (Reagents only) | High (Solvents/Instrument time) | Medium |
Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the research stage.
Figure 1: Decision matrix for selecting the optimal analytical method for chloromethyl group analysis.
Part 3: Experimental Protocols
Protocol A: ATR-FTIR Rapid Screening
Objective: Qualitatively confirm the presence of -CH₂Cl groups on Merrifield resin beads.
Equipment:
-
FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Note: Transmission mode (KBr pellets) is not recommended for polymer beads due to scattering effects and sample preparation time.
Procedure:
-
Background: Clean the ATR crystal with isopropanol. Collect a background spectrum (air).
-
Sample Loading: Place approximately 5–10 mg of dry resin beads directly onto the center of the diamond crystal.
-
Critical Step: Ensure the beads cover the "sweet spot" (the active sensor area, usually <2mm).
-
-
Compression: Lower the pressure arm/anvil. Apply maximum pressure (typically >1000 psi for solid polymers) to ensure intimate contact between the hard beads and the crystal. Poor contact yields a noisy spectrum.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (Speed is prioritized).
-
-
Analysis:
-
Normalize the baseline.
-
Zoom into 1200–1300 cm⁻¹ .
-
Look for a distinct peak at 1265 cm⁻¹ .
-
Compare: If possible, overlay with a spectrum of non-functionalized polystyrene to confirm the peak is unique to the functionalization.
-
Protocol B: Validation via Volhard Titration (Reference Method)
Objective: Quantify the exact chlorine loading (mmol Cl/g resin) to calibrate IR intensity.
Procedure:
-
Digestion: Weigh ~200 mg of resin into a flask. Add pyridine and reflux to displace the chloride (forming a pyridinium salt), releasing Cl⁻ into solution.
-
Acidification: Add HNO₃ to acidify the solution.
-
Precipitation: Add a known excess of Standardized 0.1 M AgNO₃.
- (White precipitate).[2]
-
Back-Titration: Filter the AgCl precipitate (optional but recommended to improve endpoint sharpness). Titrate the excess silver ions with Standardized Potassium Thiocyanate (KSCN) using Ferric Ammonium Sulfate as the indicator.
-
Endpoint: Appearance of a permanent reddish-brown color (Ferric Thiocyanate complex).
-
Part 4: Troubleshooting & Interferences
The "Hydrolysis" Trap
A common failure mode in chloromethylation is accidental hydrolysis, converting -CH₂Cl to -CH₂OH (benzyl alcohol).
-
The Symptom: The 1265 cm⁻¹ peak diminishes.
-
The False Negative: If you only look for the loss of 1265 cm⁻¹, you might assume a substitution reaction worked.
-
The Check: You must simultaneously look for the appearance of a broad O-H stretch at 3300–3500 cm⁻¹ .
-
High 1265 / Low 3400: Intact Chloromethyl Resin.
-
Low 1265 / High 3400: Hydrolyzed (Degraded) Resin.
-
Diagnostic Pathway Diagram
Figure 2: Logical flowchart for interpreting IR spectra during chloromethyl group analysis.
References
-
IRDG.org. FT-IR Analysis of Combinatorial Beads and Crowns (Merrifield Resin Spectra). Infrared and Raman Discussion Group. Available at: [Link] (Accessed via archived educational resources).
-
Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]
-
University of California, Los Angeles (UCLA). Table of Characteristic IR Absorptions. WebSpectra. Available at: [Link]
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Mohr's and Volhard's Methods). Department of Chemistry.[3][4] Available at: [Link]
-
National Institutes of Health (NIH). New insights into chloromethyl-oxirane and chloromethyl-thiirane in liquid and solid phase from low-temperature infrared spectroscopy. PubMed. Available at: [Link]
Sources
Validation of Synthetic Routes for 1-Benzyl-4-(chloromethyl)-1H-pyrazole Production: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate the scalability, safety, and reliability of synthetic routes for critical heterocyclic building blocks. 1-Benzyl-4-(chloromethyl)-1H-pyrazole (CAS: 861204-95-7) is a prime example of a deceptively simple molecule that requires rigorous synthetic planning. It is an indispensable electrophilic scaffold utilized extensively in the synthesis of N-heterocyclic active pharmaceutical ingredients (APIs), including kinase and PARP14 inhibitors [1][1].
The strategic placement of the chloromethyl group at the C4 position allows for facile nucleophilic substitution, enabling the rapid assembly of complex molecular architectures [2][2]. However, the intrinsic electron-deficient nature of the pyrazole core, combined with the presence of a reactive N-benzyl group, presents unique chemoselectivity challenges that render many traditional functionalization methods obsolete.
Comparative Route Analysis: Logic & Causality
To establish a robust manufacturing protocol, we must objectively compare the theoretical pathways against field-proven empirical data.
-
Route A: Vilsmeier-Haack Cascade (The Gold Standard) This three-step sequence involves the Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole, followed by sodium borohydride reduction, and chlorination with thionyl chloride [3][3]. By isolating the aldehyde intermediate, we bypass the chaotic over-alkylation issues inherent to direct alkylation methods. The Vilsmeier-Haack reaction is exquisitely regioselective for the C4 position due to the stabilization of the Wheland intermediate.
-
Route B: Direct Chloromethylation Reacting 1-benzyl-1H-pyrazole with paraformaldehyde and HCl/ZnCl2. While theoretically shorter, this Friedel-Crafts-type reaction performs poorly on pyrazoles. The highly acidic conditions protonate the pyrazole nitrogen, further deactivating the ring to electrophilic attack. Competing chloromethylation on the benzyl group leads to an intractable mixture of regioisomers.
-
Route C: Direct Alkylation of 4-(chloromethyl)-1H-pyrazole Reacting 4-(chloromethyl)-1H-pyrazole with benzyl chloride. This route is fundamentally flawed for scale-up. The precursor, 4-(chloromethyl)-1H-pyrazole, is highly unstable; the nucleophilic N1/N2 nitrogens readily attack the electrophilic chloromethyl group of adjacent molecules, causing rapid, exothermic polymerization.
Quantitative Data Comparison
| Metric | Route A (Vilsmeier-Haack Cascade) | Route B (Direct Chloromethylation) | Route C (Direct Alkylation) |
| Overall Yield | 75 - 85% | < 20% | N/A (Fails on scale) |
| Regioselectivity | > 99% (C4 exclusively) | Poor (C3/C5 & Benzyl competition) | N/A |
| Scalability | Excellent (Kilogram scale) | Poor (Complex purification) | Hazardous (Polymerization) |
| Cost-Effectiveness | High (Affordable bulk reagents) | Low (Extensive chromatography) | Low (Loss of starting material) |
Visualizing the Logical Workflows
Figure 1: Logical evaluation of synthetic routes for 1-benzyl-4-(chloromethyl)-1H-pyrazole.
Figure 2: Three-step synthetic workflow for 1-benzyl-4-(chloromethyl)-1H-pyrazole (Route A).
Validated Experimental Protocols (Route A)
A protocol is only as good as its built-in validation mechanisms. The following step-by-step methodology for Route A ensures that the chemist can physically verify the success of each transformation without relying solely on downstream LC-MS analysis.
Step 1: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde
-
Protocol : Cool anhydrous DMF (3.0 equiv) to 0°C under nitrogen. Add POCl₃ (1.5 equiv) dropwise to form the Vilsmeier reagent (chloromethyleniminium ion). Stir for 30 minutes, then add 1-benzyl-1H-pyrazole (1.0 equiv). Heat the mixture to 90°C for 4 hours.
-
Causality : The pre-formation of the Vilsmeier reagent is critical. Adding POCl₃ directly to the pyrazole without DMF will fail to form the electrophile. Heating is required to overcome the activation energy barrier of the electron-deficient pyrazole ring.
-
Self-Validation System : Pour the cooled reaction mixture into ice-water. The intermediate iminium salt will hydrolyze to the aldehyde. Carefully neutralize with saturated aqueous Na₂CO₃. Validation: The reaction is successfully neutralized and ready for extraction only when vigorous CO₂ gas evolution ceases and the pH stabilizes at ~8. At this point, the product will visibly precipitate as a solid or phase-separate as a distinct oil.
Step 2: Reduction to 1-Benzyl-1H-pyrazole-4-methanol
-
Protocol : Dissolve 1-benzyl-1H-pyrazole-4-carbaldehyde in methanol at 0°C. Add sodium borohydride (NaBH₄, 1.2 equiv) in small portions [1][1]. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality : NaBH₄ is explicitly chosen over LiAlH₄ or catalytic hydrogenation. It is a mild hydride donor that selectively reduces the aldehyde to the alcohol without risking the reductive cleavage of the N-benzyl bond (debenzylation), which is a common failure point in pyrazole chemistry.
-
Self-Validation System : Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). Validation: The highly conjugated starting aldehyde is strongly UV-active and non-polar. The reaction is complete when this spot entirely disappears, replaced by a significantly more polar (lower Rf) spot corresponding to the alcohol.
Step 3: Chlorination to 1-Benzyl-4-(chloromethyl)-1H-pyrazole
-
Protocol : Dissolve the alcohol intermediate in anhydrous dichloromethane (DCM). Cool to 0°C and add thionyl chloride (SOCl₂, 1.5 equiv) dropwise. Stir at room temperature for 3 hours [3][3].
-
Causality : SOCl₂ converts the hydroxyl group to a chloride via an SNi mechanism. We avoid using HCl gas or PCl₃ to minimize acidic side reactions and to dramatically simplify purification.
-
Self-Validation System : The reaction generates SO₂ and HCl as gaseous byproducts. Validation: The cessation of micro-bubbling in the reaction flask indicates the completion of the chlorination. Upon concentration under reduced pressure, the volatile byproducts are completely removed, yielding the product as a highly pure hydrochloride salt (white crystalline solid) without the need for column chromatography.
References
- US10562891B2 - Quinazolinones as PARP14 inhibitors, Google P
- Building Blocks | 1-Benzyl-4-(chloromethyl)-1H-pyrazole, CymitQuimica. Verify Source
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles, KTU ePubl. Verify Source
Sources
Comparison of pyrazole linkers in drug discovery applications
Topic: Comparative Analysis of Pyrazole Linkers in Small Molecule Drug Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.
Executive Summary: The Pyrazole Advantage
In modern medicinal chemistry, the selection of a linker is rarely a passive structural decision; it is a critical determinant of pharmacophore orientation, metabolic stability, and solubility. While phenyl and pyridine rings have historically dominated as rigid linkers, the pyrazole moiety has emerged as a superior bioisostere.
This guide objectively compares pyrazole linkers against standard alternatives (phenyl, 1,2,3-triazole), analyzing their impact on vector geometry , physicochemical properties , and synthetic accessibility . We focus on the pyrazole ring not just as a scaffold, but as a precision tool for controlling the spatial relationship between two pharmacophores.
Geometric & Vector Analysis: Controlling Pharmacophore Orientation
The primary function of a rigid linker is to define the bond angle and distance between two functional domains (e.g., a hinge binder and a solubility tail). Unlike the symmetrical phenyl ring, pyrazoles offer asymmetric vectors depending on the substitution pattern.
Vector Comparison Table
| Linker Type | Substitution Pattern | Approx. Bond Angle ( | Geometric Analog | Application Case |
| Pyrazole | 1,3-disubstituted | ~140° | meta-phenylene (compressed) | Curving molecules to fit "U-shaped" pockets (e.g., Kinase Type I). |
| Pyrazole | 1,4-disubstituted | ~160° | para-phenylene (kinked) | Linear extension with a slight offset; connecting hinge to solvent front. |
| Pyrazole | 1,5-disubstituted | ~130° | ortho-phenylene (expanded) | Inducing steric clash to lock conformations (atropisomerism). |
| Phenyl | meta-substituted | 120° | Standard | General spacing; lacks H-bond donor/acceptor versatility. |
| 1,2,3-Triazole | 1,4-disubstituted | ~160° | para-phenylene | "Click" chemistry accessible; mimics amide bond electronics. |
Expert Insight: The 1,3-pyrazole linker is particularly valuable in kinase inhibitors (e.g., Ruxolitinib , Crizotinib ) because it introduces a specific curvature that allows the molecule to wrap around the gatekeeper residue while presenting the hinge-binding motif at the correct angle.
Physicochemical Profile: Pyrazole vs. Alternatives
A major advantage of pyrazole over phenyl linkers is the ability to modulate lipophilicity (LogP) and solubility without adding flexible polar groups.
Comparative Data Matrix
| Property | Pyrazole (1H) | Phenyl | 1,2,3-Triazole | Impact on Drug Design |
| H-Bond Donor (HBD) | Yes (N1-H) | No | No | N1-H can engage Glu/Asp residues or water networks. |
| H-Bond Acceptor (HBA) | Yes (N2) | No | Yes (N2, N3) | N2 often binds to the hinge region backbone NH. |
| LogP Contribution | Low (~0.24) | High (~2.14) | Low (~0.25) | Pyrazole improves water solubility compared to phenyl. |
| Metabolic Stability | High | Variable | High | Pyrazole is resistant to oxidative metabolism (unlike electron-rich pyrroles). |
| pKa | ~2.5 (Weak Base) | Neutral | ~1.2 (Very Weak Base) | Pyrazole is neutral at physiological pH but can be protonated in acidic lysosomes. |
Critical Analysis: Replacing a phenyl linker with a pyrazole typically reduces cLogP by ~1.5 to 2.0 units, significantly improving the ligand efficiency (LE) and lipophilic ligand efficiency (LLE). Unlike the 1,2,3-triazole, which is purely an acceptor, the pyrazole's amphoteric nature (HBD + HBA) allows it to participate in dual anchoring points within the active site.
Case Study: Ruxolitinib (JAK1/2 Inhibitor)[1][2][3]
Ruxolitinib exemplifies the use of a pyrazole linker to orchestrate binding.
-
Role: The pyrazole acts as a 1,3-linker connecting the pyrrolopyrimidine (hinge binder) and the cyclopentylpropanenitrile (tail).
-
Mechanism: The pyrazole N2 accepts a H-bond, while the geometry of the 1,3-substitution orients the pyrrolopyrimidine to form a bidentate interaction with the kinase hinge (Glu957/Leu959 in JAK1).
-
Outcome: High potency (IC50 < 10 nM) and selectivity derived from the precise shape complementarity enforced by the pyrazole ring.
Visualization: JAK-STAT Signaling & Drug Interception
The following diagram illustrates the pathway Ruxolitinib inhibits, highlighting the node where the pyrazole-based drug acts.
Caption: Ruxolitinib utilizes a pyrazole linker to bind the JAK kinase ATP pocket, blocking STAT phosphorylation and downstream inflammatory signaling.
Synthetic Methodologies: Regiocontrol is Key
A common pitfall in pyrazole synthesis is the formation of inseparable regioisomers (1,3- vs 1,5-disubstituted). Below is a validated protocol to ensure regioselectivity.
Protocol A: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles
Objective: Synthesize a 1,3-linked pyrazole scaffold with >95:5 regioselectivity.
Reagents:
-
Aryl hydrazine hydrochloride (
) -
1,3-Diketone or
-keto ester[1] -
Ethanol (solvent)[1]
-
Catalytic HCl or Acetic Acid
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of the 1,3-diketone in ethanol (0.5 M concentration).
-
Addition: Add 1.1 equiv of the aryl hydrazine at 0°C.
-
Cyclization: Stir at room temperature for 1 hour, then reflux for 3-5 hours.
-
Expert Note: If using an unsymmetrical diketone, the hydrazine
(more nucleophilic) attacks the most electrophilic carbonyl (usually the one less hindered or adjacent to electron-withdrawing groups).
-
-
Workup: Evaporate solvent. Partition between EtOAc and
. -
Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of pyrazoles.
Protocol B: 1,4-Disubstituted Pyrazoles via Cross-Coupling
Objective: Install a pyrazole linker between two aryl rings in a linear (1,4) fashion.
Reagents:
-
4-Bromopyrazole (N-protected or N-alkylated)
-
Aryl boronic acid
- (Catalyst)
- (Base)
Step-by-Step Workflow:
-
Coupling (Suzuki-Miyaura): Mix 4-bromopyrazole (1.0 equiv), Aryl boronic acid (1.2 equiv), and Base (2.0 equiv) in Dioxane/Water (4:1).
-
Degassing: Sparge with Argon for 10 mins. Add Pd catalyst (5 mol%).
-
Reaction: Heat to 90°C for 12 hours.
-
N-Alkylation (If N-H free): Post-coupling, the N1 position can be alkylated using an alkyl halide and
in DMF to attach the second pharmacophore vector.
Visualization: Regioselective Synthesis Logic
This decision tree guides the chemist to the correct synthetic route based on the desired substitution.
Caption: Decision tree for selecting the optimal synthetic route based on the required pyrazole linker geometry.
Experimental Validation: Self-Validating Protocols
To ensure the integrity of the synthesized linker, the following assays are mandatory.
Structural Validation (NOE NMR)
Purpose: Confirm regiochemistry (1,3 vs 1,5 isomer).
-
Protocol: Acquire a 2D NOESY spectrum.
-
Validation Criteria:
-
1,3-isomer: Strong NOE correlation between the N1-substituent protons and the C5-H proton of the pyrazole.
-
1,5-isomer: Strong NOE correlation between the N1-substituent protons and the C5-substituent protons (if applicable) or lack of C5-H correlation.
-
Metabolic Stability Assay (Microsomal Stability)
Purpose: Verify that the pyrazole linker withstands oxidative metabolism better than phenyl/pyrrole alternatives.
-
Protocol:
-
Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sample at 0, 15, 30, and 60 minutes. Quench with acetonitrile.
-
Analyze via LC-MS/MS.
-
-
Success Metric: Intrinsic clearance (
) < 20 µL/min/mg protein indicates a stable linker suitable for oral dosing.
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link
-
Duan, J., et al. (2014). c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation. PLoS ONE. Link
-
Lombardi, P., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold. Molecules.[2][1][3][4][5][6][7][8][9][10][11] Link
-
Zambon, A., et al. (2020).[12] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[9] RSC Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjet.net [irjet.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 12. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Benzyl-4-(chloromethyl)-1H-pyrazole
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing halogenated nitrogenous heterocycles. For drug development professionals, ensuring the exact stoichiometric purity of building blocks like 1-benzyl-4-(chloromethyl)-1H-pyrazole [3] is a non-negotiable prerequisite before downstream cross-coupling or substitution reactions.
The simultaneous presence of a pyrazole core (high nitrogen content) and a reactive chloromethyl group (labile halogen) complicates standard CHN combustion analysis. Halogens released during flash combustion can form volatile free radicals that escape detection or create stable metal halides that poison the reduction tube catalyst. Therefore, selecting the correct Elemental Analysis (EA) standard—and employing appropriate combustion aids—is critical for establishing data trustworthiness.
Theoretical Composition & Target Metrics
To validate purity, empirical data must align with the theoretical mass fractions derived from the molecular formula. We evaluate the free base form (C₁₁H₁₁ClN₂, MW: 206.67 g/mol ).
| Element | Atomic Weight | Atoms | Mass Contribution | Theoretical Mass Fraction (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 63.93% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.37% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.55% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 17.15% |
Comparative Analysis of EA Standards
To properly calibrate the elemental analyzer for this specific matrix, we must compare universally accepted reference materials and understand the causality behind their selection.
Acetanilide (The Universal Baseline)
-
Composition: C: 71.09%, H: 6.71%, N: 10.36%
-
Causality for Use: Acetanilide is the gold standard for CHN calibration due to its exceptional stability, non-hygroscopic nature, and highly certified purity (e.g., NIST SRM 141e) [1].
-
Limitation: It lacks a halogen. Calibrating solely with acetanilide for a chlorinated target risks masking catalyst poisoning effects during the actual sample run.
4-Chlorobenzoic Acid (The Halogen Calibrator)
-
Composition: C: 53.62%, H: 3.24%, Cl: 22.64%
-
Causality for Use: Provides a highly accurate, traceable standard for chlorine determination[2]. It perfectly mimics the carbon-halogen bond combustion dynamics required for halogen-specific titration or Ion Chromatography (IC).
-
Limitation: It lacks nitrogen, meaning it cannot calibrate the thermal conductivity detector (TCD) for the pyrazole's nitrogen content.
1-Chloro-2,4-dinitrobenzene (The Structural Proxy)
-
Composition: C: 35.58%, H: 1.49%, N: 13.83%, Cl: 17.50%
-
Causality for Use: This is the ultimate proxy standard for 1-benzyl-4-(chloromethyl)-1H-pyrazole [5]. Its nitrogen (13.83%) and chlorine (17.50%) mass fractions are remarkably close to our target (N: 13.55%, Cl: 17.15%). Using this standard validates the instrument's ability to simultaneously handle high nitrogen and halogen loads without peak tailing.
Standard Comparison Summary
| Standard Material | Target Utility | %C | %H | %N | %Cl | Suitability for Target Compound |
| 1-Benzyl-4-(chloromethyl)-1H-pyrazole | TARGET | 63.93 | 5.37 | 13.55 | 17.15 | N/A |
| Acetanilide (NIST SRM 141e) | CHN Baseline | 71.09 | 6.71 | 10.36 | - | High for CHN; Fails to account for Cl |
| 4-Chlorobenzoic Acid | Cl Calibration | 53.62 | 3.24 | - | 22.64 | Excellent for Cl; Lacks N |
| 1-Chloro-2,4-dinitrobenzene | Proxy Matrix | 35.58 | 1.49 | 13.83 | 17.50 | Optimal (Matches N & Cl closely) |
Analytical Workflow
Logical workflow for selecting Elemental Analysis standards and mitigating halogen interference.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the analytical protocol must proactively neutralize the "halogen effect." The following step-by-step methodology is designed as a self-validating system.
Step-by-Step Methodology: CHN Analysis with Halogen Mitigation
-
Instrument Baseline Calibration: Calibrate the elemental analyzer using NIST-traceable Acetanilide (SRM 141e) to establish the baseline response factors for Carbon, Hydrogen, and Nitrogen.
-
Proxy Validation (The Causality Check): Run 1-Chloro-2,4-dinitrobenzene as an unknown sample.
-
Causality: If the instrument yields accurate Nitrogen values (13.83% ± 0.3%) for this proxy, it proves that the reduction catalyst is not being poisoned by the high chlorine load. This validates the system's readiness for our target pyrazole.
-
-
Sample Encapsulation & Combustion Aid Addition:
-
Weigh 1.5 - 2.0 mg of 1-benzyl-4-(chloromethyl)-1H-pyrazole into a standard tin (Sn) capsule.
-
Critical Step: Add a 1:1 mass ratio of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) directly into the capsule [4].
-
Causality: Halogens released during flash combustion can form stable copper halides on the reduction column, artificially deflating nitrogen readings over sequential runs. WO₃ acts as a halogen scavenger and oxygen donor. It binds the liberated chlorine as thermally stable tungsten oxychlorides before they can exit the oxidation tube.
-
-
Flash Combustion: Drop the capsule into the oxidation furnace at 950°C - 1000°C under a pure oxygen burst. The tin capsule creates a localized exothermic flash exceeding 1800°C, ensuring complete decomposition of the pyrazole ring.
-
Detection: The combusted gases (CO₂, H₂O, N₂) pass through a GC column and are quantified via a Thermal Conductivity Detector (TCD).
-
Orthogonal Halogen Determination: Because standard CHN analyzers do not quantify Chlorine, perform a Schöniger oxygen flask combustion on a separate 5 mg sample. Absorb the combustion products in dilute NaOH/H₂O₂, and quantify the chloride ions via Ion Chromatography (IC), calibrated strictly against 4-Chlorobenzoic Acid.
By utilizing this dual-standard approach—leveraging Acetanilide for baseline CHN and 1-Chloro-2,4-dinitrobenzene as a structural proxy—analysts can confidently validate the elemental composition of 1-benzyl-4-(chloromethyl)-1H-pyrazole without compromising instrument integrity.
References
- Source: nist.
- Source: lgcstandards.
- Source: eontrading.
- Source: benchchem.
- Title: All Elemental Analysers - sercon-consumables.
Comparative Guide: Structural Elucidation and Crystallization Strategies for 1-Benzyl-4-(chloromethyl)-1H-pyrazole
Executive Summary
For researchers and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredient (API) building blocks is a critical regulatory and scientific milestone. 1-benzyl-4-(chloromethyl)-1H-pyrazole (often handled as a hydrochloride salt, CAS 861135-54-8)[1] is a highly versatile, yet reactive, synthetic intermediate.
While Nuclear Magnetic Resonance (NMR) can confirm bulk connectivity, it often falls short in unambiguously resolving the spatial regiochemistry of pyrazole derivatives due to overlapping chemical shifts and the locked tautomeric nature of the benzylated ring. X-ray and electron crystallography provide definitive 3D spatial confirmation[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of modern structural elucidation modalities—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—specifically optimized for this reactive pyrazole derivative.
The Chemical Challenge: Causality in Crystallization
Before comparing analytical instruments, we must address the sample preparation bottleneck. The causality behind experimental failure with 1-benzyl-4-(chloromethyl)-1H-pyrazole almost always stems from its chloromethyl group .
The Mechanistic Pitfall: The chloromethyl moiety at the 4-position is a potent alkylating agent, highly susceptible to nucleophilic substitution (solvolysis). If standard crystallization techniques utilizing protic or nucleophilic solvents (e.g., methanol, ethanol, or primary amines) are employed, the compound will rapidly degrade into a 4-(alkoxymethyl) ether derivative. Therefore, strictly aprotic, non-nucleophilic solvent systems must be utilized to maintain the structural integrity of the molecule during the prolonged crystal growth phase.
Table 1: Crystallization Solvent System Comparison
Experimental data comparing solvent systems for the growth of 1-benzyl-4-(chloromethyl)-1H-pyrazole crystals.
| Solvent System (Solvent / Antisolvent) | Methodology | Nucleophilic Risk | Crystal Yield (%) | Crystal Quality (Visual) | Suitability for SCXRD |
| DCM / n-Hexane | Vapor Diffusion | None | 82% | High (Colorless Needles) | Excellent |
| Ethyl Acetate / Heptane | Slow Cooling | None | 68% | Moderate (Blocks) | Good |
| Methanol / Water | Slow Evaporation | High (Solvolysis) | N/A | Degraded (Oil/Amorphous) | Incompatible |
Comparison of Structural Elucidation Modalities
Once a crystalline sample is obtained, selecting the correct analytical modality is dictated by the crystal size and the urgency of the data. Below is an objective performance comparison of the three primary techniques used for pyrazole structural determination[3].
Table 2: Performance Metrics for Structural Determination
| Modality | Minimum Crystal Size | Sample Prep Time | Data Collection Time | Resolution Limit | Best Use Case |
| SCXRD | > 10 µm | 1–3 Days | 2–12 Hours | ~0.7 Å | Gold standard for absolute configuration and regulatory filings. |
| MicroED | < 1 µm | < 1 Hour | < 10 Minutes | ~0.8 Å | Rapid elucidation from "failed" crystallizations (nanocrystalline powders). |
| PXRD (Rietveld) | Bulk Powder | < 30 Minutes | 1–4 Hours | > 1.2 Å | Phase purity, polymorph screening, and bulk material validation. |
Performance Analysis:
-
SCXRD: Remains the industry standard. It provides the highest confidence in bond lengths and angles, which is crucial for identifying non-classical hydrogen bonding often seen in pyrazole structures[2]. However, it is heavily bottlenecked by the need for large (>10 µm) crystals.
-
MicroED: A disruptive alternative. If the DCM/Hexane vapor diffusion yields a microcrystalline powder rather than distinct needles, MicroED can solve the structure directly from sub-micron particles using a cryo-TEM, bypassing weeks of crystallization optimization.
-
PXRD: While excellent for confirming that a bulk batch matches a known theoretical structure[3], solving a de novo structure of a flexible molecule like 1-benzyl-4-(chloromethyl)-1H-pyrazole from powder data alone is computationally intensive and prone to error.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Aprotic Vapor Diffusion (Optimized for SCXRD)
Objective: Grow >10 µm single crystals while preventing solvolysis.
-
Preparation: Dissolve 10 mg of 1-benzyl-4-(chloromethyl)-1H-pyrazole in 0.5 mL of anhydrous Dichloromethane (DCM) in a clean 1-dram inner glass vial.
-
Assembly: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous n-hexane (the anti-solvent).
-
Incubation: Cap the 20 mL outer vial tightly with a PTFE-lined cap. Incubate undisturbed at 4°C for 48–72 hours.
-
Validation Check: Inspect the inner vial under a polarized light microscope. The presence of birefringence (bright flashes of light as the stage is rotated) confirms the formation of a crystalline lattice rather than amorphous precipitation.
-
Harvesting: Mount a single birefringent needle on a MiTeGen loop using paratone oil and immediately transfer to the SCXRD cold stream (100 K) to prevent solvent loss.
Protocol B: Cryo-EM Grid Preparation (Optimized for MicroED)
Objective: Prepare nanocrystals for electron diffraction if Protocol A yields a microcrystalline powder.
-
Suspension: Suspend 1 mg of the microcrystalline powder in 100 µL of n-hexane and sonicate for 30 seconds to break up aggregates.
-
Application: Apply 2 µL of the suspension onto a glow-discharged Quantifoil holey carbon TEM grid (Cu, 200 mesh).
-
Blotting & Vitrification: Using a vitrification robot (e.g., Vitrobot), blot the grid for 2 seconds (blot force 3) to remove excess solvent. Immediately plunge-freeze the grid into liquid ethane.
-
Causality Note: Plunge-freezing preserves the hydration state and significantly reduces radiation damage from the electron beam during data collection.
-
-
Data Collection: Transfer the grid under cryogenic conditions to a TEM operating at 200 kV. Collect continuous rotation data (e.g., -40° to +40° at 0.5°/sec).
Decision Matrix: Workflow for Structural Elucidation
The following logical pathway dictates how a Senior Scientist triages a synthesized batch of 1-benzyl-4-(chloromethyl)-1H-pyrazole for structural analysis.
Caption: Workflow for selecting structural elucidation methods based on crystal size.
References
1. National Center for Biotechnology Information. "PubChem Compound Summary for CID 53422384, 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride". PubChem.[Link] 2.[3] Achenbach, B. et al. "Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates". ACS Inorganic Chemistry.[Link] 3. MDPI. "Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations". Pharmaceuticals.[Link]
Sources
Safety Operating Guide
1-benzyl-4-(chloromethyl)-1H-pyrazole proper disposal procedures
Professional EHS Guide: Handling and Disposal of 1-Benzyl-4-(chloromethyl)-1H-pyrazole
As a highly reactive organohalogen, 1-benzyl-4-(chloromethyl)-1H-pyrazole presents specific logistical and safety challenges in the laboratory. The presence of the chloromethyl group classifies this compound as a potent alkylating agent[1][2]. Proper disposal is not merely a matter of regulatory compliance; it is a critical safety imperative to prevent environmental contamination, equipment degradation, and severe personnel exposure.
This guide provides a self-validating Standard Operating Procedure (SOP) for the safe segregation, containerization, and disposal of this compound, grounded in established Environmental Health and Safety (EHS) protocols.
Chemical Causality and Hazard Profile
To understand the disposal requirements, one must first understand the chemical causality of the hazard. The chloromethyl group (-CH₂Cl) attached to the pyrazole ring is highly electrophilic. It readily undergoes nucleophilic substitution (Sₙ1/Sₙ2) reactions. In biological systems, this means it can alkylate DNA and proteins, leading to severe tissue damage, burns, and potential mutagenic or carcinogenic effects[1][2][3]. Environmentally, it is a persistent halogenated pollutant that requires specialized high-temperature destruction[2][4].
Table 1: Hazard and Disposal Profile Summary
| Parameter | Specification / Classification | EHS Implication |
| Chemical Class | Halogenated Organic / Alkylating Agent | Must be segregated from non-halogenated waste[4][5]. |
| Primary Hazards | Corrosive, toxic, potential mutagen | Requires handling in a certified fume hood with full PPE[6][7]. |
| Reactivity | Reacts with nucleophiles (water, amines) | Keep waste containers tightly sealed and moisture-free[6][7]. |
| Final Disposition | High-Temperature Incineration | Must be processed by a licensed facility with acid gas scrubbers[2][4]. |
Standard Operating Procedure: Waste Segregation & Disposal
Do not attempt to neutralize or quench highly reactive alkylating agents in the laboratory unless specifically validated by your institution's EHS department, as these reactions can be highly exothermic and generate toxic byproducts. The standard, self-validating protocol is direct segregation into designated hazardous waste streams.
Step 1: Point-of-Generation Segregation
-
Action: Designate a specific waste container exclusively for Halogenated Organic Waste [4][5].
-
Causality: Mixing halogenated waste with non-halogenated waste severely complicates the incineration process. Halogenated compounds generate hydrogen chloride (HCl) gas upon combustion, requiring specialized scrubber systems at the disposal plant[4][6].
-
Validation: Verify that the waste label explicitly states "Halogenated" and lists "1-benzyl-4-(chloromethyl)-1H-pyrazole" as a constituent.
Step 2: Containerization and Storage
-
Action: Use a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) with a secure, screw-top lid[7].
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) to capture any potential leaks[7].
-
Causality: The compound is corrosive and can degrade certain plastics over time; secondary containment prevents environmental release in the event of primary container failure.
Step 3: EHS Transfer
-
Action: Once the container is 80% full, or reaches the institutional time limit (often 90 days), submit a waste collection request to your institutional EHS department or licensed waste contractor[5][7].
-
Action: Never allow the material to evaporate in a fume hood as a disposal method. This is a violation of EPA regulations and exposes the laboratory exhaust system to corrosive vapors[5].
Workflow Visualization
Caption: Institutional disposal workflow for halogenated alkylating agents.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity[1][7].
-
Don Appropriate PPE: Ensure you are wearing heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a protective lab coat[6][7].
-
Containment: Do not use combustible materials like paper towels if avoidable. Instead, cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[7][8].
-
Collection: Carefully sweep up the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste container[7][8].
-
Decontamination: Wash the contaminated surface thoroughly with a soap and water solution, or a dilute alkaline solution (like soda ash) to neutralize residual traces of the alkylating agent, followed by a final water rinse[1][8].
-
Disposal: Label the cleanup materials as "Hazardous Waste - Spill Cleanup: Contains 1-benzyl-4-(chloromethyl)-1H-pyrazole" and transfer to EHS[5][8].
References
-
Title: Guidance on Chemical and Biological Safety - University of St Andrews Source: st-andrews.ac.uk URL: [Link]
-
Title: Hazardous Laboratory Chemicals Disposal Guide - Reed College Source: reed.edu URL: [Link]
-
Title: BENZYL CHLORIDE - Chemstock Source: chemstock.ae URL: [Link]
-
Title: Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL Source: kamatlab.com URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center Source: vumc.org URL: [Link]
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Personal protective equipment for handling 1-benzyl-4-(chloromethyl)-1H-pyrazole
Comprehensive Safety and Operational Guide for Handling 1-Benzyl-4-(chloromethyl)-1H-pyrazole
Chemical Profiling & Mechanistic Hazards
1-Benzyl-4-(chloromethyl)-1H-pyrazole (often supplied as a hydrochloride salt, CAS 861135-54-8) is a highly reactive heterocyclic building block widely utilized in drug discovery and organic synthesis[1]. Characterized by its electrophilic chloromethyl group, this compound acts as a potent alkylating agent. While this reactivity is synthetically advantageous for carbon-heteroatom bond formation, it introduces significant operational hazards.
The compound is acutely moisture-sensitive. Exposure to ambient humidity triggers spontaneous nucleophilic substitution (hydrolysis), degrading the reagent into 1-benzyl-4-(hydroxymethyl)-1H-pyrazole and releasing corrosive hydrogen chloride (HCl) gas[2]. Furthermore, its nature as an alkylating agent means it can irreversibly bind to biological nucleophiles (such as cellular proteins and DNA), classifying it as a severe tissue irritant and potential mutagen. Handling this compound requires strict adherence to anhydrous protocols and advanced personal protective equipment (PPE)[3].
Mechanistic hazard pathways of 1-benzyl-4-(chloromethyl)-1H-pyrazole exposure.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling reactive chloromethyl derivatives. The following PPE matrix outlines the required gear and the mechanistic justification for each layer of protection.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (min 8 mil) or Neoprene gloves. | Chloromethyl compounds can rapidly permeate standard thin latex/nitrile. Double-gloving ensures a sacrificial outer layer if contaminated. |
| Eye/Face Protection | Snug-fitting chemical safety goggles & full face shield. | Protects against lachrymatory HCl gas and corrosive micro-splashes during solvent transfer[3]. |
| Body Protection | Flame-resistant (FR) lab coat, chemical-resistant apron. | Prevents skin exposure to alkylating agents; FR material mitigates fire risks if flammable anhydrous solvents are used[4]. |
| Engineering Controls | Fume hood operating at 100–120 feet per minute (fpm). | Maintains negative pressure to prevent the accumulation of toxic vapors and HCl off-gassing[4]. |
Operational Workflow & Handling Protocol
To ensure safety and experimental success, the handling of 1-benzyl-4-(chloromethyl)-1H-pyrazole must be treated as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Inert Atmosphere Setup
-
Procedure: Purge the reaction vessel with dry Nitrogen or Argon for at least 15 minutes prior to introducing the chemical.
-
Causality: Prevents moisture-induced hydrolysis of the chloromethyl group[2].
-
Validation: Observe a steady, positive pressure bubbling in the mineral oil bubbler before opening the reagent bottle.
Step 2: Reagent Transfer
-
Procedure: Weigh the compound using a static-free weighing funnel strictly inside a certified fume hood.
-
Causality: Minimizes the aerosolization of the hydrochloride salt and prevents inhalation exposure to the alkylating agent.
-
Validation: Verify the fume hood monitor reads a face velocity between 100–120 fpm prior to opening the container[4].
Step 3: Anhydrous Solvent Addition
-
Procedure: Dissolve the reagent in strictly anhydrous, aprotic solvents (e.g., dry DMF, THF, or DCM) using a syringe technique.
-
Causality: Protic solvents (like alcohols or water) will act as nucleophiles, destroying the reagent and generating heat and HCl[2].
-
Validation: Validate solvent dryness by Karl Fischer titration (<50 ppm water) prior to addition.
Step 4: Controlled Alkylation
-
Procedure: Add the target nucleophile (e.g., an amine) dropwise while maintaining the reaction vessel at 0–4°C using an ice bath.
-
Causality: Alkylation reactions are highly exothermic. Low temperatures control the reaction kinetics, preventing thermal runaway and minimizing over-alkylation side products.
-
Validation: Monitor the internal temperature using a thermocouple; ensure the temperature does not spike above 5°C during the addition phase.
Emergency Response & Spill Mitigation
Due to its reactivity, spills involving chloromethyl pyrazole derivatives require immediate, specific actions to prevent hazardous gas evolution[4].
-
Small Solid Spills (<50g): Cover the spill immediately with dry sand or vermiculite[4]. Do NOT use water directly on the solid , as it will rapidly evolve corrosive HCl gas. Sweep the absorbed mixture into a sealed, chemically compatible container for alkaline quenching.
-
Skin Exposure: The alkylating nature of the compound means rapid removal is critical to prevent deep tissue damage. Immediately flush the affected area with copious amounts of water using a safety shower for at least 15 minutes. Seek immediate medical attention.
Waste Disposal & Decontamination Plan
Unreacted 1-benzyl-4-(chloromethyl)-1H-pyrazole must never be disposed of directly into organic waste streams due to the risk of cross-reaction and gas pressurization.
Quenching Protocol:
-
Procedure: Slowly transfer residual reagent or reaction mixtures into a vigorously stirred ice-bath containing 1M NaOH or saturated NaHCO₃ inside a fume hood.
-
Causality: The basic aqueous environment safely hydrolyzes the reactive chloromethyl group to the benign hydroxymethyl derivative while simultaneously neutralizing the evolved HCl[2].
-
Validation: Test the aqueous phase with pH paper. The quench is only considered complete and safe for standard hazardous waste disposal when the solution remains stable at >pH 8 for at least 30 minutes.
References
1.[1] Sinfoo Biotech. "1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride,(CAS ..." Available at: 2. Albert Einstein College of Medicine. "These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo." Available at: 3.[4] ZM Silane Limited. "Chloromethyl Trimethylsilane Purification Methods And Techniques." Available at: 4.[2] Benchchem. "Technical Support Center: 3-[4-(chloromethyl)phenyl]propanoic acid." Available at: 5.[3] ChemicalBull. "Chloromethyl Methyl Ether - Material Safety Data Sheet (MSDS)." Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
